AGK2
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
| Record name | AGK-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGK-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGK-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AGK2's Mechanism of Action on SIRT2 Deacetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins, such as α-tubulin, positions it as a critical regulator of cellular processes. AGK2 is a potent and selective small molecule inhibitor of SIRT2. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SIRT2 deacetylation, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective, cell-permeable, and reversible inhibitor of SIRT2.[1][2] Its mechanism of action is primarily through competitive inhibition with respect to the NAD+ cofactor.[3] By binding to the active site of SIRT2, this compound prevents the binding of NAD+, which is essential for the deacetylase activity of sirtuins.[3] This inhibition leads to an accumulation of acetylated substrates of SIRT2, most notably α-tubulin at lysine 40, thereby impacting microtubule stability and downstream cellular functions.[4][5]
The deacetylation reaction catalyzed by SIRT2 is a two-step process. First, the acetylated substrate and NAD+ bind to the enzyme's active site to form a ternary complex.[1] This is followed by the cleavage of nicotinamide from NAD+ and the transfer of the acetyl group from the substrate to the ADP-ribose moiety of NAD+, forming O-acetyl-ADP-ribose and the deacetylated substrate.[1][6] this compound disrupts this catalytic cycle by occupying the NAD+ binding pocket.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Description | References |
| SIRT2 IC50 | ~3.5 µM | Half-maximal inhibitory concentration against SIRT2 enzymatic activity. | [4][7][8] |
| SIRT1 IC50 | ~30 µM | Half-maximal inhibitory concentration against SIRT1 enzymatic activity. | [7] |
| SIRT3 IC50 | ~91 µM | Half-maximal inhibitory concentration against SIRT3 enzymatic activity. | [7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration | Observed Effect | References |
| MDA-MB-231 | MTT Assay | Cell Viability | 1 µM, 5 µM, 10 µM (24h) | Significant decrease in viability (to 70.7%, 64.3%, and 47.4% respectively in complete media). | [3] |
| HeLa | MTT Assay | Cell Proliferation | ≥1 µM (24h) | Significant dose-dependent inhibition of cell proliferation without inducing cytotoxicity at low doses. | [9] |
| Various Breast Cancer Cell Lines | MTT Assay | Cell Viability | 0.001–0.5 mM (96h) | Dose-dependent inhibition of cell viability. | [10] |
| HCT116 | Soft Agar Assay | Colony Formation | GI50 = 24.1 µM | Inhibition of anchorage-independent growth. | [11] |
Table 2: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SIRT2 Deacetylation Catalytic Cycle.
Caption: this compound Competitive Inhibition of SIRT2.
Caption: Western Blot Workflow for Acetylated Proteins.
Experimental Protocols
SIRT2 Enzymatic Deacetylation Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for measuring SIRT2 activity in the presence of inhibitors like this compound.[12]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
This compound stock solution (in DMSO)
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in SIRT2 Assay Buffer. Also, prepare a no-inhibitor control and a no-enzyme control.
-
In a 96-well plate, add the following to each well:
-
SIRT2 Assay Buffer
-
Fluorogenic SIRT2 substrate
-
NAD+ solution
-
This compound dilution or vehicle (DMSO)
-
-
Add the Developer solution to each well.
-
To initiate the reaction, add the recombinant SIRT2 enzyme to all wells except the no-enzyme control.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 480-500 nm/520-540 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
Western Blotting for Acetylated α-Tubulin
This protocol outlines the detection of changes in α-tubulin acetylation in cells treated with this compound.[13][14]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like sodium butyrate and trichostatin A)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[15]
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control. Include wells with media only as a blank.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the culture medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the absorbance of the blank wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a well-characterized, selective inhibitor of SIRT2 that acts through a competitive mechanism with respect to NAD+. Its ability to increase the acetylation of SIRT2 substrates, such as α-tubulin, has made it a valuable tool for studying the biological functions of SIRT2 and a promising lead compound for the development of therapeutics for various diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential SIRT2 inhibitors in their own experimental systems. The quantitative data and visual diagrams serve as a quick reference for the key characteristics of this compound's interaction with SIRT2.
References
- 1. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. SIRT2-mediated deacetylation and tetramerization of pyruvate kinase directs glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of gene silencing: the mechanism of NAD+-dependent deacetylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agscientific.com [agscientific.com]
- 9. invivochem.com [invivochem.com]
- 10. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. scbt.com [scbt.com]
- 15. MTT assay protocol | Abcam [abcam.com]
AGK2 in Neuronal Cells: A Technical Guide to its Biological Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2), has emerged as a critical tool in neuroscience research. Its ability to modulate SIRT2 activity provides a window into the complex roles of this deacetylase in neuronal function and pathology. This technical guide provides an in-depth overview of the known biological targets of this compound in neuronal cells, focusing on its mechanism of action, downstream signaling effects, and its implications for neurodegenerative diseases and neuroinflammation. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways influenced by this compound.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and cellular stress responses. In the central nervous system, SIRT2 is implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, as well as in the response to ischemic injury and neuroinflammation. This compound's selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3, makes it an invaluable pharmacological probe for dissecting the specific functions of SIRT2 in neuronal contexts.
Primary Biological Target: Sirtuin 2 (SIRT2)
The principal biological target of this compound in neuronal cells is the NAD+-dependent deacetylase SIRT2. This compound acts as a reversible, cell-permeable inhibitor of SIRT2.[1][2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against SIRT2 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Target | IC50 (μM) | Selectivity vs. SIRT2 | Reference |
| SIRT2 | 3.5 | - | [1][3][4][5] |
| SIRT1 | 30 - >50 | ~8.6x - >14x weaker | [2][3][5] |
| SIRT3 | 91 - >50 | ~26x - >14x weaker | [2][3][5] |
Downstream Effects and Secondary Targets in Neuronal Cells
Inhibition of SIRT2 by this compound leads to a cascade of downstream effects, primarily through the hyperacetylation of SIRT2 substrates. These modifications, in turn, influence various signaling pathways crucial for neuronal survival, inflammation, and cytoskeletal integrity.
α-Tubulin Acetylation
One of the most well-characterized downstream effects of SIRT2 inhibition by this compound is the increased acetylation of α-tubulin.[6][7] SIRT2 directly deacetylates α-tubulin at lysine-40, and its inhibition by this compound leads to an accumulation of acetylated α-tubulin.[8] This modification is critical for microtubule stability and dynamics, which are essential for neurite outgrowth and overall neuronal morphology.[9]
Modulation of Neuroinflammatory Pathways
This compound has demonstrated significant anti-inflammatory effects in neuronal models, particularly in microglia, the resident immune cells of the brain.[6][10]
-
Inhibition of Pro-inflammatory Cytokines: this compound treatment has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in BV2 microglial cells.[6][10]
-
Regulation of MAPK Signaling: this compound alleviates neuroinflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can increase the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, key kinases in the inflammatory response.[6][10]
-
NF-κB Pathway: SIRT2 inhibition by this compound can block the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[11]
Neuroprotection and Regulation of Cell Survival Pathways
This compound exhibits neuroprotective properties in various models of neuronal stress and degeneration.
-
AKT/FOXO3a Pathway: In models of ischemic stroke, this compound confers neuroprotection by downregulating the Protein Kinase B (AKT)/Forkhead box O3 (FOXO3a) signaling pathway.[9][11] SIRT2 normally deacetylates and activates FOXO3a, a transcription factor that can promote apoptosis. This compound-mediated inhibition of SIRT2 leads to decreased FOXO3a activity and a reduction in pro-apoptotic protein expression.[9]
-
α-Synuclein Toxicity: In cellular and animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity.[1][2][4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways in neuronal cells that are affected by this compound through its inhibition of SIRT2.
Caption: this compound inhibits SIRT2, leading to downstream effects on substrate acetylation.
Caption: this compound mitigates neuroinflammation by modulating MAPK and NF-κB pathways.
Caption: this compound promotes neuroprotection by inhibiting the pro-apoptotic AKT/FOXO3a pathway.
Experimental Workflows
The following diagram outlines a typical experimental workflow to assess the effect of this compound on a specific protein target in neuronal cells.
Caption: A generalized workflow for Western blot analysis of this compound-treated neuronal cells.
Experimental Protocols
Cell Culture and Treatment
-
SH-SY5Y Human Neuroblastoma Cells:
-
Culture cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells at a density of 1 x 10^5 cells/well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 μM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
BV2 Murine Microglial Cells:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For inflammatory stimulation experiments, seed cells and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 1-5 μM) for 2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time.
-
Western Blotting
-
Cell Lysis:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-SIRT2, anti-acetylated-α-tubulin, anti-phospho-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro SIRT2 Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of concentrations.
-
Prepare solutions of recombinant human SIRT2 enzyme, NAD+, and a fluorogenic SIRT2 substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the SIRT2 enzyme, NAD+, and different concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT2 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a powerful and selective inhibitor of SIRT2 that has been instrumental in elucidating the multifaceted roles of this deacetylase in neuronal cells. Its primary mechanism of action involves the direct inhibition of SIRT2's catalytic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This, in turn, impacts a range of critical cellular processes, from microtubule dynamics to the regulation of key signaling pathways involved in neuroinflammation and neuronal survival, such as the MAPK and AKT/FOXO3a pathways. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting SIRT2 in a variety of neurological disorders. The continued use of this compound as a research tool will undoubtedly lead to a deeper understanding of SIRT2 biology and its implications for human health.
References
- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SIRT2 by Targeting GSK3β-Mediated Phosphorylation Alleviates SIRT2 Toxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AGK2: A Selective SIRT2 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2). This compound, chemically identified as 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide, has emerged as a critical tool for investigating the physiological and pathological roles of SIRT2. This document details the compound's mechanism of action, summarizes its key pharmacological data, outlines a plausible synthetic route, and provides detailed protocols for essential experimental assays. Furthermore, it visualizes the core signaling pathways modulated by this compound and a general workflow for its experimental evaluation, serving as a valuable resource for researchers in the fields of drug discovery, neurodegeneration, and oncology.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and cellular metabolism.[1] Its dysregulation has been implicated in a range of diseases, from neurodegenerative disorders like Parkinson's disease to various cancers. This has spurred the development of selective SIRT2 inhibitors to probe its functions and as potential therapeutic agents.
This compound is a cell-permeable and reversible inhibitor of SIRT2 that has demonstrated significant selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3.[2][3] Its discovery has provided a valuable chemical probe to elucidate the specific roles of SIRT2, distinguishing them from the more ubiquitously studied SIRT1. This guide aims to consolidate the current knowledge on this compound, offering a detailed technical resource for its synthesis, characterization, and application in research.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₃Cl₂N₃O₂ | |
| Molecular Weight | 434.27 g/mol | |
| CAS Number | 304896-28-4 | |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and DMF | [4] |
Quantitative Pharmacological Data
Sirtuin Inhibition
| Sirtuin Isoform | IC₅₀ (μM) | Reference |
| SIRT2 | 3.5 | [2][5][6] |
| SIRT1 | 30 | [5][6] |
| SIRT3 | 91 | [5][6] |
In Vitro Cellular Activity
| Cell Line | Assay | IC₅₀ (μM) | Reference | | :--- | :--- | :--- | | Hs 683 (Glioblastoma) | Antiproliferative (MTT) | 80.2 |[5] | | U-373MG (Glioblastoma) | Antiproliferative (MTT) | 47.6 |[5] | | MCF7 (Breast Cancer) | Cytotoxicity (MTT) | Comparable to other tested compounds |[7] | | T47D, MDA-MB-231, etc. (Breast Cancer) | Viability (MTT) | Dose-dependent decrease |[8] |
Synthesis of this compound
The synthesis of this compound (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide) can be achieved through a Knoevenagel condensation reaction. This common carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl compound, followed by dehydration.[4]
Plausible Synthetic Protocol
Reaction Scheme:
Step 1: Synthesis of 2-cyano-N-(quinolin-5-yl)acetamide (Intermediate 1) This intermediate can be prepared by the amidation of ethyl cyanoacetate with 5-aminoquinoline.
Step 2: Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (Intermediate 2) This aldehyde can be synthesized through various methods, potentially involving a Vilsmeier-Haack reaction on a furan precursor.
Step 3: Knoevenagel Condensation to Yield this compound The final step involves the condensation of Intermediate 1 and Intermediate 2.
Detailed Protocol for Step 3:
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyano-N-(quinolin-5-yl)acetamide (1 equivalent) and 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the final product, this compound.
Experimental Protocols
SIRT2 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available SIRT2 activity assay kits.[9][10]
-
Reagent Preparation: Prepare the SIRT2 assay buffer, a solution of the fluoro-substrate peptide (e.g., based on a p53 sequence), and an NAD+ solution according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well microplate, add the SIRT2 assay buffer, fluoro-substrate peptide, NAD+, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT2 enzyme to each well. Include a no-enzyme control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Add the developer solution to each well, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480-500 nm/520-540 nm).
-
Data Analysis: Calculate the percent inhibition of SIRT2 activity for each concentration of this compound and determine the IC₅₀ value.
Western Blot for α-Tubulin Acetylation
This protocol outlines the detection of changes in α-tubulin acetylation in cells treated with this compound.[2]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.[1][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: this compound inhibits SIRT2, increasing α-tubulin acetylation and microtubule stability.
Caption: this compound modulates Wnt signaling by preventing SIRT2-mediated deacetylation of β-catenin.
Experimental Workflow
Caption: A general experimental workflow for the evaluation of the this compound compound.
Conclusion
This compound has proven to be an invaluable tool for dissecting the multifaceted roles of SIRT2 in cellular biology. Its high selectivity allows for the confident attribution of observed effects to the inhibition of SIRT2. This technical guide provides a centralized resource for researchers, encompassing the fundamental properties of this compound, a plausible synthetic strategy, and detailed experimental protocols for its characterization. The provided visualizations of key signaling pathways and a general experimental workflow are intended to facilitate the design and execution of future studies. As research into the therapeutic potential of SIRT2 inhibition continues, a thorough understanding of benchmark inhibitors like this compound is paramount for the continued advancement of the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 9. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
The Structure-Activity Relationship of AGK2: A Technical Guide for SIRT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2][3] SIRT2 has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer, owing to its role in various cellular processes such as cell cycle regulation, cytoskeletal dynamics, and inflammation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its relevant signaling pathways.
This compound: Chemical and Physical Properties
This compound, with the chemical name 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(quinolin-5-yl)acrylamide, is a small molecule inhibitor with a molecular weight of 434.27 g/mol .[4] Its chemical formula is C23H13Cl2N3O2.[4]
| Property | Value | Source |
| Chemical Formula | C23H13Cl2N3O2 | [4] |
| Molecular Weight | 434.27 g/mol | [4] |
| CAS Number | 304896-28-4 | [4] |
| Solubility | Soluble in DMSO and DMF | [5] |
Structure-Activity Relationship (SAR) Analysis of this compound
The core structure of this compound consists of a 2-cyanoacrylamide linker connecting a 5-(2,5-dichlorophenyl)furan moiety and a quinoline-5-amine group. The 2-cyanoacrylamide group is a Michael acceptor and may be involved in covalent interactions with the target enzyme, although this compound is generally considered a reversible inhibitor. The dichlorophenyl and quinoline rings likely contribute to the molecule's potency and selectivity through hydrophobic and aromatic interactions within the SIRT2 binding pocket.
While a detailed SAR table for this compound analogs is not available, the table below compares the inhibitory activity of this compound against SIRT2 with other sirtuin isoforms and with other known SIRT2 inhibitors.
Table 1: Inhibitory Activity of this compound and Other SIRT2 Inhibitors
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes | Reference |
| This compound | 3.5 | 30 | 91 | Selective for SIRT2 | [1][2] |
| This compound | 20.02 | - | - | Determined using a nonapeptide substrate | [6] |
| SirReal2 | 0.23 | - | - | Potent and selective SIRT2 inhibitor | [7] |
| Tenovin-6 | ~9 | ~10 | - | Also inhibits SIRT1 | [7] |
| TM | 0.038 | >100 | >100 | Potent and selective SIRT2 inhibitor | [7] |
Biological Activity of this compound
This compound exhibits a range of biological activities stemming from its inhibition of SIRT2. These include:
-
Antiproliferative Effects: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[8]
-
Induction of Apoptosis: By inhibiting SIRT2, this compound can induce programmed cell death in cancer cells.
-
Neuroprotection: this compound has demonstrated protective effects in models of neurodegenerative diseases, such as Parkinson's disease, by preventing α-synuclein toxicity.
-
Antiviral Effects: this compound has been shown to suppress Hepatitis B virus (HBV) replication.[9]
Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| T47D | 16.32 | [8] |
| MCF7 | 66.2 | [8] |
| MDA-MB-231 | 7.49 | [8] |
| MDA-MB-468 | 3.84 | [8] |
| BT-549 | 2.56 | [8] |
| HCC1937 | 1.33 | [8] |
Experimental Protocols
Fluorometric SIRT2 Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and a protease to cleave the deacetylated substrate)
-
Test compound (this compound or analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of Acetylated α-Tubulin
This protocol is used to assess the cellular activity of SIRT2 inhibitors by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound or analogs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Signaling Pathways and Experimental Workflows
SIRT2 Signaling in Neurodegeneration
In the context of neurodegenerative diseases like Parkinson's, SIRT2 has been implicated in the deacetylation of α-tubulin, which can affect microtubule stability and axonal transport. Furthermore, SIRT2 can influence inflammatory pathways and cellular stress responses. Inhibition of SIRT2 by this compound has been shown to be protective in models of neurodegeneration.
Caption: this compound inhibits SIRT2, preventing α-tubulin deacetylation and promoting neuroprotection.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound or its analogs as SIRT2 inhibitors.
Caption: A typical workflow for the evaluation of this compound and its analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT2 Inhibitor, this compound | 304896-28-4 | EMA89628 | Biosynth [biosynth.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
AGK2: A Comprehensive Technical Guide to a Selective SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AGK2, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, metabolic regulation, cell cycle control, and inflammatory responses.[1] SIRT2, predominantly a cytoplasmic protein, is a key regulator of various substrates, including α-tubulin, and has been implicated in neurodegenerative diseases, cancer, and inflammation. This compound serves as a critical chemical probe for elucidating the biological functions of SIRT2 and as a potential starting point for therapeutic development.
Chemical and Physical Properties
This compound, chemically known as 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide, is a cell-permeable compound that allows for its use in both in vitro and in vivo studies.[2]
| Property | Value | References |
| Chemical Formula | C₂₃H₁₃Cl₂N₃O₂ | [2][3][4] |
| Molecular Weight | 434.27 g/mol | [3][5] |
| CAS Number | 304896-28-4 | [3][4][6] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥95-99% (Commercially available) | [4][7] |
| Solubility | Soluble in DMSO and DMF | [5][7] |
Mechanism of Action and Inhibitory Profile
This compound functions as a reversible, selective inhibitor of SIRT2.[8] Molecular docking studies suggest that this compound binds to the C-site of SIRT2, which is part of the nicotinamide (NAD+) binding pocket.[9] This competitive inhibition mechanism prevents the binding of NAD+, a necessary cofactor for SIRT2's deacetylase activity, thereby blocking the removal of acetyl groups from its substrates.[6][10]
The selectivity of this compound is a key feature that makes it a valuable research tool. It shows significantly higher potency against SIRT2 compared to other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.
| Target Sirtuin | IC₅₀ (μM) | Selectivity (Fold vs. SIRT2) | References |
| SIRT2 | 3.5 | 1x | [1][5][11][12] |
| SIRT1 | 30 | ~8.6x | [1][11][12] |
| SIRT3 | 91 | ~26x | [1][11][12] |
Key Biological Effects and Signaling Pathways
The inhibition of SIRT2 by this compound leads to the hyperacetylation of its downstream targets, triggering a cascade of cellular events.
One of the most well-documented substrates of SIRT2 is α-tubulin. SIRT2 deacetylates α-tubulin at lysine-40, a modification that influences microtubule stability and dynamics.[9] By inhibiting SIRT2, this compound treatment leads to a measurable increase in the levels of acetylated α-tubulin.[5][9][13] This effect has been shown to promote the organization of perinuclear cytoskeletal networks, which can enhance nuclear rigidity and reduce the invasive capacity of cancer cells.[10][14]
Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin.
This compound has demonstrated anti-proliferative effects in various cancer cell lines.[11] This is partly achieved by inducing cell cycle arrest in the G1 phase.[2][15] Mechanistically, this compound treatment has been shown to decrease the protein levels of key G1 phase regulators, including cyclin-dependent kinase 4 (CDK4), CDK6, and Cyclin D1.[2][11][15]
Caption: this compound induces G1 cell cycle arrest by downregulating CDK4/6 and Cyclin D1.
SIRT2 can deacetylate the p65 subunit of the nuclear factor kappa B (NF-κB) complex, a central regulator of inflammation.[16] This deacetylation can modulate NF-κB's transcriptional activity. By inhibiting SIRT2, this compound can alter the acetylation status of p65, thereby influencing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][17] This mechanism underlies the anti-inflammatory effects of this compound observed in models of allergic airway inflammation and sepsis.[15][17]
Caption: this compound modulates NF-κB signaling by preventing SIRT2-mediated deacetylation.
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines.[18][19] SIRT2 has been shown to inhibit the assembly and activation of the NLRP3 inflammasome by deacetylating NLRP3.[20] Consequently, pharmacological inhibition of SIRT2 with this compound can lead to the activation of the NLRP3 inflammasome.[4] This highlights a context-dependent, pro-inflammatory role for SIRT2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
This assay quantifies the deacetylase activity of SIRT2 by measuring the fluorescence generated from a specific substrate upon deacetylation.
-
Objective: To determine the IC₅₀ of this compound for SIRT2.
-
Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore).
-
NAD+.
-
Developer solution (contains a protease to cleave the deacetylated substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Enzyme Reaction: To each well of the 96-well plate, add:
-
SIRT2 enzyme (to a final concentration in the low nM range).
-
NAD+ (to a final concentration of ~500 µM).
-
The desired concentration of this compound or vehicle.
-
-
Initiation: Pre-incubate the plate at 37°C for 15 minutes. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction and develop the signal by adding the developer solution to each well.
-
Final Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measurement: Read the fluorescence intensity using the microplate reader.
-
-
Data Analysis:
-
Subtract the blank (no enzyme) fluorescence from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]
-
This protocol assesses the on-target effect of this compound in a cellular context by measuring changes in the acetylation of its substrate, α-tubulin.
-
Objective: To confirm that this compound increases acetylated α-tubulin levels in cultured cells.
-
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-231).
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-acetylated-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-Tubulin and anti-α-Tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative change in acetylated α-tubulin, normalized to total α-tubulin.[10][13][22]
-
Caption: Workflow for detecting acetylated α-tubulin via Western Blot.
Applications in Research and Drug Development
This compound's selectivity for SIRT2 has made it an indispensable tool across several fields of biomedical research.
-
Neurodegenerative Diseases: In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity, suggesting that SIRT2 inhibition is a potential therapeutic strategy.[1][4][5]
-
Oncology: this compound exhibits anti-cancer properties by inhibiting cell proliferation, suppressing colony formation, and inducing apoptosis in various cancer models, including glioblastoma and breast cancer.[2][4][11] It can also sensitize cancer cells to other chemotherapeutic agents.[2]
-
Infectious Diseases: Studies on Hepatitis B Virus (HBV) have revealed that this compound can inhibit viral replication both in vitro and in vivo.[1][23] It achieves this by reducing HBV RNA and DNA synthesis and promoting the epigenetic suppression of HBV cccDNA.[13][22]
-
Immunology and Inflammation: this compound has been used to probe the role of SIRT2 in the immune system. It can ameliorate allergic airway inflammation and improve outcomes in septic models by modulating cytokine production.[12][15][17] Furthermore, it has been shown to enhance the efficacy of the BCG vaccine by promoting stem cell memory T-cell responses.[12][16][24]
Conclusion
This compound is a well-characterized, selective, and cell-permeable inhibitor of SIRT2. Its ability to potently inhibit SIRT2's deacetylase activity has allowed for the detailed investigation of this enzyme's role in cytoskeletal dynamics, cell cycle control, inflammation, and disease pathogenesis. The data and protocols presented in this guide underscore the utility of this compound as a fundamental research tool for scientists and drug developers exploring the therapeutic potential of targeting sirtuin pathways.
References
- 1. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Inhibitor, this compound | 304896-28-4 | EMA89628 | Biosynth [biosynth.com]
- 4. stemcell.com [stemcell.com]
- 5. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. SIRT2 Inhibitor, this compound [sigmaaldrich.com]
- 9. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 10. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 14. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivochem.com [invivochem.com]
- 16. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound ameliorates mast cell-mediated allergic airway inflammation and fibrosis by inhibiting FcεRI/TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newly Identified Target May Help with Drug Discovery for Chronic Inflammatory Diseases [today.ucsd.edu]
- 19. NLRP3 Inflammasome Activation Enhances ADK Expression to Accelerate Epilepsy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo [medsci.org]
- 24. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
The SIRT2 Inhibitor AGK2: A Comprehensive Technical Guide to its Effects on α-Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the selective Sirtuin 2 (SIRT2) inhibitor, AGK2, and its pronounced effects on the post-translational modification of α-tubulin. Acetylation of α-tubulin at lysine 40 is a critical regulator of microtubule stability and function, playing a pivotal role in cellular processes such as intracellular transport, cell motility, and cell division. This compound, by inhibiting the deacetylase activity of SIRT2, leads to a significant increase in α-tubulin acetylation. This guide synthesizes key quantitative data, details experimental methodologies for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a tool to modulate microtubule dynamics and a potential therapeutic agent.
Introduction to this compound and α-Tubulin Acetylation
This compound is a cell-permeable and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3] While initially identified for its role in histone deacetylation, SIRT2 is predominantly localized in the cytoplasm and is the principal deacetylase for non-histone proteins, most notably α-tubulin.[3][4]
The acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin is a key post-translational modification that occurs within the lumen of microtubules.[5][6] This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases, primarily SIRT2 and Histone Deacetylase 6 (HDAC6).[4][7] Increased α-tubulin acetylation is generally associated with stable, long-lived microtubules, whereas deacetylated microtubules are more dynamic.[8][9] By inhibiting SIRT2, this compound disrupts this balance, leading to an accumulation of acetylated α-tubulin and subsequent alterations in microtubule-dependent cellular functions.[1][10]
Quantitative Effects of this compound on α-Tubulin Acetylation and SIRT2 Inhibition
The inhibitory effect of this compound on SIRT2 and its downstream consequence on α-tubulin acetylation have been quantified across various studies and cell lines. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ for SIRT2 | 3.5 µM | Cell-free assay | [1][2][11] |
| IC₅₀ for SIRT1 | 30 µM | Cell-free assay | [11] |
| IC₅₀ for SIRT3 | 91 µM | Cell-free assay | [11] |
| IC₅₀ in CG-4 cells | 26 ± 12 nM | Celisa assay for tubulin acetylation | [12] |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on α-Tubulin Acetylation | Reference |
| MDA-MB-231 | 5 µM | 24 hours | Significant increase in perinuclear acetylated α-tubulin rings (from ~1-4% to 17% of cells) | [13] |
| MCF-7 | 25 µM | 6 hours | Increased acetylation of α-tubulin | [14] |
| HeLa | Not specified | Not specified | Increased acetylated tubulin | [1] |
| HBV-infected cells | Not specified | Not specified | Increased acetylation of α-tubulin | [10] |
| HEK293 | 5 µM | 4 hours | Increased acetylated α-tubulin | [15] |
Table 2: Cellular Effects of this compound on α-Tubulin Acetylation
Signaling Pathway of this compound-Mediated α-Tubulin Acetylation
This compound's mechanism of action is direct inhibition of SIRT2's enzymatic activity. This prevents the removal of acetyl groups from lysine 40 of α-tubulin, leading to a net increase in its acetylation state. This, in turn, impacts microtubule stability and dynamics.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for commonly employed techniques.
Western Blotting for α-Tubulin Acetylation
This protocol is used to quantify the relative levels of acetylated α-tubulin compared to total α-tubulin.
References
- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. invivochem.com [invivochem.com]
- 3. scbt.com [scbt.com]
- 4. The interplay between G protein-coupled receptor kinase 2 (GRK2) and histone deacetylase 6 (HDAC6) at the crossroads of epithelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytomorpholab.com [cytomorpholab.com]
- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of AGK2 in Apoptosis: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the role of AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2), in the induction and regulation of apoptosis. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting programmed cell death. This document details the molecular mechanisms through which this compound modulates apoptotic signaling pathways, presents quantitative data on its effects, and provides comprehensive experimental protocols for studying its activity. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the core concepts.
Introduction: this compound and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells.[1][2] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular processes, including apoptosis.[1][3]
This compound is a cell-permeable and selective small molecule inhibitor of Sirtuin 2 (SIRT2).[4][5] Its ability to induce apoptosis in various cell types has positioned it as a valuable tool for research and a potential candidate for therapeutic development.[4][6] this compound primarily functions by inhibiting the deacetylase activity of SIRT2, which in turn modulates the acetylation status and activity of numerous downstream proteins involved in cell death pathways. This guide explores the intricate mechanisms by which this compound leverages the apoptotic machinery.
Molecular Mechanisms of this compound-Mediated Apoptosis
This compound's primary mechanism of action is the inhibition of SIRT2.[5] This inhibition triggers a cascade of events that can lead to apoptosis through multiple pathways, often in a cell-type-specific manner.
Caspase-Dependent Apoptosis
A predominant mechanism by which this compound induces apoptosis is through the activation of the caspase cascade. Studies have shown that this compound treatment leads to caspase-3-dependent apoptosis in C6 glioma cells.[5][6] Caspases are a family of proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] The activation of effector caspases like caspase-3 is a central event in the apoptotic process.[8]
Regulation of the Extrinsic Apoptotic Pathway
Recent evidence highlights a role for this compound in modulating the extrinsic, or death receptor-mediated, pathway of apoptosis. In the context of renal ischemia-reperfusion injury, the inhibition of SIRT2 by this compound prevents the deacetylation of the transcription factor FOXO3a.[3] Acetylated FOXO3a is retained in the cytoplasm, preventing its translocation to the nucleus. Conversely, active SIRT2 deacetylates FOXO3a, promoting its nuclear translocation where it can upregulate the expression of pro-apoptotic ligands such as Fas Ligand (FasL).[3] By inhibiting SIRT2, this compound effectively suppresses this FasL-induced apoptotic signaling, thereby reducing apoptosis in renal tubular cells.[3]
Induction of p53-Target Genes
In glioblastoma cells, the inhibition of SIRT2 by this compound has been shown to increase the expression of p53-inducible genes, including PUMA, NOXA, and GADD45.[4] These proteins are key players in the intrinsic (mitochondrial) pathway of apoptosis. PUMA and NOXA are pro-apoptotic Bcl-2 family members that can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Cell Cycle Arrest and Apoptosis
This compound can also induce cell cycle arrest, which may precede or occur in conjunction with apoptosis.[4] In some cancer cell lines, this compound treatment leads to G1 phase arrest by downregulating the expression of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6.[1][4][9] This antiproliferative effect can sensitize cells to apoptotic stimuli. However, in certain cell types like HeLa cells, this compound-induced G1 arrest does not necessarily lead to a significant increase in apoptosis, highlighting the context-dependent nature of its effects.[1][10]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on cell viability and apoptosis across various studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Reference |
| SIRT2 | 3.5 µM | [5][6][9] |
| SIRT1 | 30 µM | [6][9] |
| SIRT3 | 91 µM | [6][9] |
Table 2: Effect of this compound on Breast Cancer Cell Viability (IC50)
| Cell Line (Subtype) | This compound IC50 (µM) | Reference |
| T47D (Luminal A) | 71.0 ± 1.1 | [4] |
| MCF7 (Luminal A) | 75.0 ± 1.2 | [4] |
| MDA-MB-231 (TNBC) | 48.0 ± 1.1 | [4] |
| MDA-MB-468 (TNBC) | 51.0 ± 1.0 | [4] |
| BT-549 (TNBC) | 53.0 ± 1.1 | [4] |
| HCC1937 (TNBC) | 57.0 ± 1.1 | [4] |
| TNBC: Triple-Negative Breast Cancer |
Table 3: this compound-Induced Apoptosis in Breast Cancer Cells
| Cell Line | Treatment | % of Apoptotic Cells (Active Caspase-3) | Reference | | :--- | :--- | :--- | | MCF7 | Control | ~2% |[4] | | MCF7 | this compound (IC50) | ~15% |[4] | | MDA-MB-231 | Control | ~3% |[4] | | MDA-MB-231 | this compound (IC50) | ~10% |[4] | Data are approximated from figures in the cited source.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-mediated apoptosis signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for Annexin V / PI apoptosis assay.
Detailed Experimental Protocols
Accurate assessment of apoptosis is crucial for interpreting the effects of this compound. The following are detailed protocols for standard assays used to quantify apoptosis.
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][13]
-
Materials:
-
Control and this compound-treated cells (1-5 x 10^5 cells per sample).
-
Phosphate-buffered saline (PBS).
-
10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2). Dilute to 1X with DI water before use.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[12]
-
Flow cytometry tubes.
-
-
Procedure:
-
Induce apoptosis using the desired method (e.g., treat cells with various concentrations of this compound for a specified time). Include an untreated or vehicle-treated negative control.
-
Harvest the cells (including floating cells in the supernatant) and collect by centrifugation (e.g., 200 x g for 5 minutes).[11]
-
Wash the cells once with cold 1X PBS and centrifuge again, carefully aspirating the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[11] Gently vortex.
-
Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
-
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[15][16] These incorporated nucleotides can then be detected by microscopy or flow cytometry.
-
Materials (for immunofluorescence on coverslips):
-
Cells grown on coverslips.
-
PBS.
-
Fixative solution: 4% paraformaldehyde in PBS.
-
Permeabilization solution: 0.25% Triton X-100 in PBS.[17]
-
TdT Reaction Buffer.
-
TdT Enzyme.
-
Labeled dUTP solution.
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Wash cells on coverslips once with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[17]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.[17]
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction cocktail by mixing the TdT enzyme, labeled dUTPs, and TdT reaction buffer according to the manufacturer's instructions.
-
Add the TUNEL reaction cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[15]
-
Wash the cells three times with PBS to stop the reaction.
-
Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash again and mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression and cleavage of key apoptotic proteins.[8]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to proteins of interest, such as caspases and members of the Bcl-2 family. Cleavage of proteins like caspase-3 or PARP results in smaller fragments that can be detected as distinct bands.
-
Procedure:
-
Lysate Preparation: Lyse control and this compound-treated cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting apoptotic markers overnight at 4°C. Key targets include:
-
Cleaved Caspase-3 (to detect the active form).
-
Full-length and Cleaved PARP.
-
Bcl-2, Bax (to assess the Bax/Bcl-2 ratio).
-
A loading control (e.g., β-actin or GAPDH).
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to compare protein levels between samples.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of SIRT2 in cellular homeostasis and disease. Its ability to induce apoptosis is multifaceted, involving the modulation of caspase-dependent pathways, the regulation of key transcription factors like FOXO3a and p53, and the induction of cell cycle arrest. The pro-apoptotic effects of this compound are particularly pronounced in various cancer cell models, underscoring its potential as a lead compound for anti-cancer drug development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to elucidate the precise role of this compound and SIRT2 inhibition in the intricate process of programmed cell death. Further investigation is warranted to fully explore the therapeutic window and cell-type specificity of this compound-induced apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivochem.com [invivochem.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. TUNEL Assay [bio-protocol.org]
- 15. Video: The TUNEL Assay [jove.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Impact of AGK2 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2), has emerged as a significant molecule of interest in cancer research due to its effects on cell cycle progression and proliferation. SIRT2, a member of the NAD+-dependent deacetylase family, is implicated in the regulation of various cellular processes, including genomic stability, metabolism, and cell cycle control. This technical guide provides an in-depth overview of the mechanisms by which this compound influences the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: SIRT2 Inhibition and G1 Cell Cycle Arrest
The primary mechanism through which this compound exerts its effects on cell cycle progression is the inhibition of SIRT2's deacetylase activity. This inhibition leads to a cascade of downstream events culminating in cell cycle arrest, predominantly at the G1 phase.[1] Studies have shown that treatment with this compound leads to a significant downregulation of key proteins that govern the G1/S transition, namely Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6).[1] This reduction in the levels of these critical cell cycle regulators prevents cells from progressing from the G1 phase into the DNA synthesis (S) phase, thereby halting proliferation.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting cancer cell viability varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a drug's potency. The following table summarizes the IC50 values of this compound in various breast cancer cell lines after 96 hours of treatment.
| Cell Line | Subtype | IC50 of this compound (µM)[1] |
| T47D | Luminal A | 33.19 ± 1.12 |
| MCF7 | Luminal A | 66.20 ± 1.21 |
| MDA-MB-231 | Triple-Negative | 2.89 ± 1.08 |
| MDA-MB-468 | Triple-Negative | 2.51 ± 1.09 |
| BT-549 | Triple-Negative | 2.19 ± 1.11 |
| HCC1937 | Triple-Negative | 1.33 ± 1.07 |
Data is presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits SIRT2, leading to downregulation of Cyclin D1 and CDK4/6, which in turn causes G1 cell cycle arrest.
Caption: Workflow for assessing this compound's impact on cancer cells, from treatment to multi-assay analysis.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 96 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Proteins
This protocol is for detecting the expression levels of key cell cycle regulatory proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to Cyclin D1, CDK4, and CDK6 can be quantified and normalized to a loading control like β-actin.
Conclusion
This compound demonstrates a clear impact on cell cycle progression, primarily through the induction of G1 phase arrest. This effect is mediated by the inhibition of SIRT2 and the subsequent downregulation of critical G1/S transition proteins. The quantitative data on its IC50 values across various cancer cell lines highlight its potential as a therapeutic agent. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced roles of this compound and SIRT2 in cell cycle regulation and to explore its potential in drug development. Further studies focusing on obtaining precise quantitative data on cell cycle distribution across a broader range of cell lines and concentrations will be invaluable in fully elucidating the therapeutic window and mechanism of action of this compound.
References
AGK2: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGK2 is a potent and selective, cell-permeable small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3][4] By targeting SIRT2, this compound plays a crucial role in modulating various cellular processes through epigenetic mechanisms, primarily by increasing the acetylation of SIRT2 substrates, including α-tubulin and histones.[5][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in epigenetic regulation, and its effects on key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant cellular pathways and experimental workflows to support researchers in their exploration of this compound as a chemical probe and potential therapeutic agent.
Introduction to this compound
This compound is a synthetic organic compound identified as a selective inhibitor of SIRT2.[8][9] Its ability to permeate cells makes it a valuable tool for studying the intracellular functions of SIRT2.[3][4] SIRT2 is predominantly a cytoplasmic deacetylase, but it can also be found in the nucleus, where it influences chromatin structure and gene expression. Its substrates include both histone and non-histone proteins, implicating it in a wide array of cellular functions such as cell cycle control, cytoskeletal dynamics, and metabolic regulation.[1][4][5] this compound's selectivity for SIRT2 over other sirtuins, particularly SIRT1 and SIRT3, allows for the specific investigation of SIRT2-mediated pathways.[1][2][10]
Quantitative Data: Inhibitory Profile and Cellular Effects of this compound
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various sirtuins and its effects in different cellular contexts.
| Table 1: In Vitro Inhibitory Activity of this compound | |
| Target Sirtuin | IC50 Value |
| SIRT2 | 3.5 µM[1][2][10] |
| SIRT1 | 30 µM[1][10] |
| SIRT3 | 91 µM[1][10] |
| Table 2: Cellular Effects of this compound Treatment | ||
| Cell Line/Model | Effect | Concentration |
| Microglial BV2 cells | Increased PAR signals, decreased intracellular ATP, increased apoptosis and necrosis | 10 µM[1] |
| HBV-infected HepG2-hNTCP-C9 cells | Reduced SIRT2 expression, increased acetylated α-tubulin, reduced HBV RNA and DNA synthesis, reduced cccDNA levels | 10 µM[5] |
| MDA-MB-231 breast cancer cells | Increased perinuclear acetylated α-tubulin and vimentin rings | 5 µM[6] |
| C6 glioma cells | Induced caspase-3-dependent apoptosis | Not Specified[10] |
| Parkinson's disease cell model | Rescued α-synuclein toxicity | Not Specified[10] |
Mechanism of Action and Role in Epigenetic Regulation
This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2's substrates.
Impact on Histone Acetylation
While SIRT2's primary substrates are non-histone proteins, it also deacetylates specific histone residues. Research has shown that this compound treatment can lead to changes in the epigenetic landscape. For instance, in the context of Hepatitis B Virus (HBV) infection, this compound treatment of infected cells resulted in the increased deposition of repressive histone markers on the HBV covalently closed circular DNA (cccDNA).[5][11] Specifically, an increase in H3K9me3, H3K27me3, and H4K20me1 was observed, which was mediated by the recruitment of histone lysine methyltransferases like SETDB1, SUV39H1, PR-Set7, and EZH2.[5][11] This epigenetic modification leads to the transcriptional repression of the viral DNA.[5][11]
Regulation of α-tubulin Acetylation
A well-established substrate of SIRT2 is α-tubulin.[5][7] Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics. By inhibiting SIRT2, this compound treatment leads to an increase in the levels of acetylated α-tubulin.[5][6] This has been shown to promote the organization of perinuclear cytoskeletal networks and can impact cellular processes such as cell migration and invasion.[6]
Modulation of Signaling Pathways
This compound-mediated inhibition of SIRT2 has been shown to influence key cellular signaling pathways:
-
Wnt/β-catenin Signaling: SIRT2 is known to deacetylate and thereby inhibit the activity of β-catenin, a key component of the Wnt signaling pathway.[12][13] By inhibiting SIRT2, this compound can lead to an increase in acetylated β-catenin, which can enhance Wnt signaling.[12][13] This pathway is crucial for T-cell memory responses.[12][13]
-
AKT/GSK-3β/β-catenin Signaling: this compound has been reported to suppress HBV replication by downregulating the AKT/GSK-3β/β-catenin signaling pathway.[5][11]
The following diagram illustrates the core mechanism of this compound action on epigenetic regulation.
Caption: this compound inhibits SIRT2, leading to epigenetic modifications and transcriptional repression.
The following diagram illustrates the modulation of the Wnt/β-catenin signaling pathway by this compound.
Caption: this compound enhances Wnt/β-catenin signaling by inhibiting SIRT2-mediated deacetylation of β-catenin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to study the effects of this compound.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is a representative method for quantifying the deacetylase activity of SIRT2 in vitro.[14]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare working solutions of SIRT2, NAD+, and the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the SIRT2 enzyme to all wells except for the negative control wells.
-
Add NAD+ to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of SIRT2 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow for the in vitro SIRT2 inhibition assay.
Caption: Workflow for a fluorometric in vitro SIRT2 inhibition assay.
Western Blot Analysis for Acetylated Proteins
This protocol describes the detection of changes in protein acetylation (e.g., α-tubulin) in cells treated with this compound.[1][6]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-SIRT2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., total α-tubulin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the association of specific histone modifications with a particular DNA region (e.g., HBV cccDNA) following this compound treatment.[5][11]
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibodies (e.g., anti-H3K9me3, anti-H3K27me3, anti-H4K20me1, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the target DNA region
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis by qPCR:
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target region.
-
Analyze the data as a percentage of input DNA and normalize to the IgG control.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the cellular functions of SIRT2. Its ability to modulate the epigenome through the hyperacetylation of histone and non-histone proteins provides a powerful means to study the role of SIRT2 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SIRT2 with inhibitors like this compound. Further investigation into the diverse roles of this compound will continue to illuminate the intricate regulatory networks governed by SIRT2 and may pave the way for novel therapeutic strategies in areas such as oncology, neurodegenerative diseases, and infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. invivochem.com [invivochem.com]
- 4. stemcell.com [stemcell.com]
- 5. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 6. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furry promotes acetylation of microtubules in the mitotic spindle by inhibition of SIRT2 tubulin deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
AGK2 in Modulating Inflammatory Pathways: A Technical Guide
Executive Summary: AGK2 is a potent and selective, cell-permeable inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] Emerging research has positioned SIRT2 as a critical regulator in various cellular processes, including inflammation. By inhibiting SIRT2, this compound modulates key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, leading to a significant reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the complex signaling cascades involved. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutics.
Introduction to this compound
This compound is a small molecule compound that acts as a reversible, competitive inhibitor of SIRT2.[1] Its selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, makes it a valuable tool for dissecting the specific roles of SIRT2 in cellular and disease processes.[1][2][3][4]
Chemical Properties:
The primary mechanism of this compound involves the inhibition of the deacetylase activity of SIRT2, which has a profound impact on the acetylation status and function of numerous non-histone proteins involved in inflammatory responses.
Core Mechanism of Action: SIRT2 Inhibition
Sirtuin 2 (SIRT2) is a cytosolic deacetylase that can shuttle to the nucleus and is implicated in the regulation of inflammation, cell cycle, and neurodegeneration.[5] It exerts its influence by removing acetyl groups from lysine residues on target proteins. In the context of inflammation, SIRT2 primarily targets key transcription factors and signaling proteins, leading to their activation and the promotion of an inflammatory state.
This compound's therapeutic potential stems from its ability to block this deacetylase activity. By inhibiting SIRT2, this compound maintains the acetylated, and often less active, state of pro-inflammatory proteins, thereby dampening the inflammatory cascade.
Modulation of Key Inflammatory Signaling Pathways
This compound influences several critical signaling pathways that orchestrate the inflammatory response.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes.[6][7] The p65 subunit of NF-κB is a direct target of SIRT2. SIRT2 deacetylates p65, a step which is crucial for its full transcriptional activity and nuclear translocation.
By inhibiting SIRT2, this compound prevents the deacetylation of p65.[5][8] This leads to the suppression of NF-κB nuclear translocation and a subsequent decrease in the expression of its target genes, including TNF-α, IL-6, and iNOS.[4][9]
The MAPK Pathway
Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[10][11][12] The inhibition of SIRT2 by this compound has been shown to decrease the phosphorylation levels of p38, JNK, and ERK, thereby mitigating the inflammatory response.[9][13]
The mechanism may involve the upregulation of MAPK phosphatase-1 (MKP-1).[4][13] Downregulation of SIRT2 has been shown to increase the acetylation and expression of MKP-1, which in turn dephosphorylates and inactivates p38 and JNK, thus attenuating the inflammatory cascade.[9][13]
The NLRP3 Inflammasome
The role of SIRT2 and its inhibition by this compound on the NLRP3 inflammasome is complex and appears to be context-dependent. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18.[14][15][16] Some studies have reported that SIRT2 inhibition can activate the NLRP3 inflammasome in macrophages stimulated by specific triggers like monosodium urate.[1][9] Conversely, in models of neuroinflammation, this compound demonstrates a clear anti-inflammatory effect, suggesting it may suppress overall inflammasome-related activity in certain pathological contexts.[4] This dual role highlights the need for further investigation into the specific conditions governing SIRT2's interaction with the NLRP3 inflammasome.
The Wnt/β-catenin Pathway
In the context of immunology, this compound has been shown to modulate the Wnt/β-catenin pathway. SIRT2 can deacetylate β-catenin, inhibiting its signaling.[5] Treatment with this compound leads to a significant increase in acetylated β-catenin levels.[5] This modulation has been linked to enhanced generation of stem cell memory T cells (TSCM), suggesting that this compound's immunomodulatory effects extend beyond suppressing acute inflammation to shaping adaptive immune responses.[5][8]
Quantitative Efficacy Data of this compound
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies.
| Parameter | Target | IC₅₀ Value | Reference |
| Inhibitory Activity | SIRT2 | 3.5 µM | [1][2][3][4] |
| Inhibitory Activity | SIRT1 | 30 - >50 µM | [1][3] |
| Inhibitory Activity | SIRT3 | 91 - >50 µM | [1][3] |
| Model | Cytokine | Measurement Location | Vehicle Control | This compound Treated | p-value | Reference |
| CLP-induced Sepsis (mice) | TNF-α | Blood | 298.3 ± 24.6 pg/mL | 26.8 ± 2.8 pg/mL | p=0.0034 | [3][17] |
| CLP-induced Sepsis (mice) | IL-6 | Blood | 633.4 ± 82.8 pg/mL | 232.6 ± 133.0 pg/mL | p=0.0344 | [3][17] |
| CLP-induced Sepsis (mice) | IL-6 | Peritoneal Fluid | 704.8 ± 67.7 pg/mL | 391.4 ± 98.5 pg/mL | p=0.033 | [3][17] |
| Model | Mediator | Vehicle Control | This compound Treated | p-value | Reference |
| LPS-stimulated Splenocytes | TNF-α | 68.1 ± 6.4 pg/mL | 23.9 ± 2.8 pg/mL | p=0.0009 | [3][17] |
| LPS-stimulated Splenocytes | IL-6 | 73.1 ± 4.2 pg/mL | 49.6 ± 3.0 pg/mL | p=0.0051 | [3][17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies investigating this compound.
In Vitro: LPS-Stimulated Microglia Model
This model is used to assess the anti-neuroinflammatory potential of this compound.
-
Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 to 24 hours.[18]
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100-125 ng/mL) for a specified period, typically 24 hours, to induce an inflammatory response.[13][18]
-
Endpoint Analysis:
-
Cytokine Measurement: Supernatants are collected, and levels of TNF-α and IL-1β are quantified using ELISA kits.[13][18]
-
Gene Expression: Cells are lysed, RNA is extracted, and the mRNA expression of iNOS, TNF-α, and IL-1β is determined by real-time polymerase chain reaction (RT-PCR).[13]
-
Protein Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of MAPK proteins (p-p38, p-JNK) and levels of SIRT2 and acetylated α-tubulin.[13]
-
In Vivo: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This is a gold-standard model for polymicrobial sepsis used to evaluate the systemic anti-inflammatory effects of this compound.
-
Animal Model: Male C57BL/6 mice are used.
-
CLP Procedure: Mice are anesthetized, and a midline laparotomy is performed. The cecum is isolated, ligated below the ileocecal valve, and punctured once with a needle. A small amount of fecal matter is extruded to induce peritonitis. The abdomen is then closed.
-
Treatment: this compound (e.g., 5 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of or shortly after the CLP procedure.[5][8]
-
Sample Collection: At specified time points (e.g., 24 or 48 hours) post-CLP, mice are euthanized. Blood and peritoneal fluid are collected.[17]
-
Endpoint Analysis:
In Vivo: Allergic Airway Inflammation Model
This model is used to assess this compound's efficacy in treating allergic asthma.
-
Animal Model: BALB/c mice are typically used.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Subsequently, they are challenged with aerosolized OVA to induce allergic airway inflammation.
-
Treatment: this compound is administered to the mice, often before the final OVA challenges.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL) Fluid: BAL fluid is collected to measure levels of inflammatory cells (e.g., eosinophils) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-4, IL-5, IL-6).[19]
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., H&E, Masson's trichrome) to assess immune cell infiltration, collagen deposition, and other histological changes.[19]
-
Serum Immunoglobulins: Blood is collected to measure serum levels of IgE, OVA-specific IgE, IgG1, and IgG2a.[19]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties through the selective inhibition of SIRT2. Its ability to modulate the critical NF-κB and MAPK signaling pathways results in a potent reduction of pro-inflammatory cytokine production in a variety of preclinical models, including those for neuroinflammation, sepsis, and allergic asthma.[9][13][19] Furthermore, its role in modulating the Wnt/β-catenin pathway suggests a broader immunomodulatory capacity.[5]
While the data are promising, the context-dependent role of SIRT2 inhibition on the NLRP3 inflammasome warrants further investigation. Future research should focus on elucidating the precise molecular interactions in different cell types and disease states. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and delivery for potential clinical applications. The targeted inhibition of SIRT2 by compounds like this compound represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-dependent role of sirtuin 2 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mechanism-and-regulation-of-nlrp3-inflammasome-activation - Ask this paper | Bohrium [bohrium.com]
- 17. invivochem.com [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound ameliorates mast cell-mediated allergic airway inflammation and fibrosis by inhibiting FcεRI/TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of AGK2: A Sirtuin 2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins and subsequent neuronal cell death. Emerging research has identified Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, as a key player in the progression of these diseases. The small molecule AGK2, a potent and selective inhibitor of SIRT2, has demonstrated significant neuroprotective effects across a range of preclinical models. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's neuroprotective potential, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers.
Introduction to SIRT2 and its Role in Neurodegeneration
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). Unlike other sirtuins that are primarily localized to the nucleus, SIRT2 is predominantly found in the cytoplasm, where it deacetylates a variety of substrates, most notably α-tubulin. The role of SIRT2 in neurodegeneration is complex; however, a growing body of evidence suggests that its inhibition can be neuroprotective.[1][2]
In several neurodegenerative disease models, the inhibition of SIRT2 has been shown to:
-
Reduce the toxicity of α-synuclein aggregates, a key pathological feature of Parkinson's disease.[3]
-
Decrease the formation of mutant huntingtin (mHtt) aggregates in models of Huntington's disease.
-
Promote the clearance of amyloid-beta (Aβ) oligomers, which are central to Alzheimer's disease pathology.[4]
This compound: A Selective SIRT2 Inhibitor
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of SIRT2.[6] Its selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3, makes it a valuable tool for studying the specific roles of SIRT2 and a promising candidate for therapeutic development.[6][7]
Quantitative Data on this compound's Activity and Neuroprotective Efficacy
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| SIRT2 | 3.5 µM | [6][7] |
| SIRT1 | > 30 µM | [6][7] |
| SIRT3 | > 91 µM | [6][7] |
Table 2: Neuroprotective Effects of this compound in In Vitro Models
| Cell Model | Disease Model | This compound Concentration | Observed Effect | Reference |
| Primary Midbrain Cultures | Parkinson's Disease (α-Synuclein toxicity) | Not Specified | Protection of dopaminergic neurons | |
| C6 Glioma Cells | Apoptosis Model | Not Specified | Induction of caspase-3-dependent apoptosis | |
| PC12 Cells | Oxidative Stress (H₂O₂) | 10 µM | Exacerbation of H₂O₂-induced decrease in intracellular ATP | |
| HAPI Microglial Cells | Neuroinflammation (LPS-induced) | Not Specified | Reduction of excessive inflammation | [2] |
| BV2 Microglial Cells | Neuroinflammation (LPS-induced) | 5 µM, 1 µM | Suppression of iNOS, TNF-α, and IL-1β expression |
Table 3: Neuroprotective Effects of this compound in In Vivo Models
| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |
| C57BL/6 Mice | Ischemic Stroke (MCAO) | 1 mg/kg | Substantial reduction in ipsilateral infarct area, significant improvement in neurological outcomes | [5] |
| Drosophila | Parkinson's Disease (α-Synuclein toxicity) | Not Specified | Rescue of α-Synuclein-mediated toxicity | |
| Drosophila | Huntington's Disease | 10 µM | Decrease in the degeneration of light-sensing rhabdomeres | [8] |
| C. elegans | Huntington's Disease | Not Specified | Rescue of defective touch response | [8] |
Core Neuroprotective Pathways and Mechanisms of this compound
This compound exerts its neuroprotective effects through multiple interconnected pathways. The primary mechanism is the inhibition of SIRT2's deacetylase activity, which leads to the hyperacetylation of its substrates, most notably α-tubulin.
Modulation of Microtubule Dynamics
Increased acetylation of α-tubulin enhances the stability of microtubules, which are crucial for maintaining neuronal structure and facilitating axonal transport. In neurodegenerative diseases, microtubule networks are often destabilized, leading to impaired transport of essential molecules and organelles, ultimately contributing to neuronal dysfunction and death. By promoting microtubule stability, this compound helps to restore normal axonal transport and protect neurons from degeneration.
Downregulation of Apoptotic Signaling
Studies have shown that SIRT2 inhibition by this compound downregulates key pro-apoptotic signaling pathways, including the AKT/FOXO3a and MAPK (JNK and p38) pathways.[2][5] SIRT2 can activate these pathways, leading to the expression and activation of pro-apoptotic proteins such as Bim, Bad, and cleaved caspase-3.[2][5] By inhibiting SIRT2, this compound effectively dampens these signals, thereby reducing apoptotic cell death in neurons.[5]
Reduction of Neuroinflammation
Neuroinflammation, mediated by activated microglia, is a critical component of neurodegenerative diseases. This compound has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation.[9] The proposed mechanism involves the upregulation of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) following SIRT2 inhibition. MKP-1, in turn, dephosphorylates and inactivates the MAPK pathway (p38, JNK, and ERK), leading to a reduction in the expression of pro-inflammatory cytokines such as iNOS, TNF-α, and IL-1β.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To quantify the protective effect of this compound on neuronal cell viability against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
This compound
-
Neurotoxin (e.g., MPP+, rotenone, amyloid-beta oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Toxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effect of this compound in a mouse model of ischemic stroke.
Materials:
-
C57BL/6 mice
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 6-0)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) at a specific time point (e.g., at the time of reperfusion).
-
Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.
-
Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement (TTC Staining):
-
Euthanize the mouse and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Western Blotting for Acetylated α-Tubulin
Objective: To determine the effect of this compound on the acetylation of α-tubulin in neuronal cells.
Materials:
-
Neuronal cell lysates (treated with this compound or vehicle)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin.
Conclusion and Future Directions
The SIRT2 inhibitor this compound has emerged as a promising neuroprotective agent with therapeutic potential for a range of devastating neurodegenerative diseases. Its ability to modulate key pathological processes, including microtubule instability, apoptosis, and neuroinflammation, through the selective inhibition of SIRT2, provides a strong rationale for its further investigation.
Future research should focus on:
-
Optimizing Drug Delivery: Developing strategies to enhance the brain penetrance of this compound and similar SIRT2 inhibitors.
-
Elucidating Downstream Pathways: Further dissecting the complex signaling networks modulated by SIRT2 inhibition to identify additional therapeutic targets.
-
Clinical Translation: While no clinical trials are currently listed for this compound in neurodegenerative diseases, the robust preclinical data warrants consideration for future clinical investigation. Continued research is crucial to translate the promising preclinical findings into effective therapies for patients.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGK2 in SIRT2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Accurate and reproducible methods for assessing the potency and selectivity of SIRT2 inhibitors are crucial for drug discovery and development. AGK2 is a cell-permeable and selective inhibitor of SIRT2. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on SIRT2.
Mechanism of Action and Signaling Pathway
SIRT2 is primarily a cytoplasmic deacetylase that removes acetyl groups from various protein substrates, with α-tubulin being one of its key targets. The deacetylation activity of SIRT2 is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). This compound acts as a competitive inhibitor of SIRT2, likely by binding to the NAD+ binding pocket, thereby preventing the deacetylase from carrying out its function.[1] This inhibition leads to the hyperacetylation of SIRT2 substrates, which can modulate various downstream cellular processes. For instance, SIRT2 has been shown to interact with and deacetylate β-catenin, and its inhibition by this compound can activate Wnt/β-catenin signaling.[2] Additionally, SIRT2 is implicated in the TGF-β1-induced fibrogenic response through the Smad2/3 pathway, a process that can be attenuated by this compound.[3][4]
Figure 1: SIRT2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against SIRT2 and its selectivity over other sirtuin isoforms, SIRT1 and SIRT3, are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT2 |
| This compound | SIRT2 | 3.5 | - |
| SIRT1 | 30 | ~8.6-fold | |
| SIRT3 | 91 | ~26-fold |
Data sourced from multiple studies.[5][6]
Experimental Protocol: In Vitro Fluorometric SIRT2 Inhibition Assay
This protocol is adapted from commercially available fluorometric SIRT2 assay kits and is suitable for determining the IC50 of this compound. The assay is based on the principle that SIRT2 deacetylates a fluorogenic acetylated peptide substrate in the presence of NAD+. Subsequent addition of a developer solution generates a fluorescent signal that is proportional to the deacetylase activity.
Materials and Reagents
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
SIRT2 Assay Buffer
-
Developer solution
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Figure 2: Experimental Workflow for the SIRT2 Inhibition Assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in SIRT2 Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of recombinant SIRT2, fluorogenic substrate, and NAD+ in SIRT2 Assay Buffer according to the manufacturer's recommendations.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (no enzyme): Assay Buffer, substrate, NAD+, and developer.
-
Positive Control (100% activity): Assay Buffer, SIRT2 enzyme, substrate, NAD+, and DMSO (vehicle control).
-
Inhibitor Wells: Assay Buffer, SIRT2 enzyme, substrate, NAD+, and serially diluted this compound.
-
Positive Inhibitor Control: Assay Buffer, SIRT2 enzyme, substrate, NAD+, and a known SIRT2 inhibitor like Nicotinamide.
-
-
-
Reaction Initiation and Incubation:
-
To each well (except the blank), add the prepared SIRT2 enzyme solution.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding the developer solution to each well. The developer solution typically contains a reagent that reacts with the deacetylated substrate to produce a fluorescent product and a sirtuin inhibitor (like nicotinamide) to halt the enzymatic reaction.[5]
-
Incubate the plate at room temperature or 37°C for 10-15 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate the percentage of SIRT2 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of inhibitor well / Fluorescence of positive control well)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of this compound against SIRT2. The use of a fluorometric assay offers high sensitivity and is amenable to high-throughput screening. By following this detailed procedure, researchers can accurately determine the potency of this compound and other potential SIRT2 inhibitors, facilitating the advancement of drug discovery programs targeting this important enzyme.
References
- 1. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway [frontiersin.org]
- 4. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AGK2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK2 is a potent, cell-permeable, and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2][3] SIRT2 is primarily localized in the cytoplasm and is involved in various cellular processes, including the deacetylation of non-histone proteins such as α-tubulin, cell cycle regulation, and cellular metabolism.[3][4] Inhibition of SIRT2 by this compound leads to hyperacetylation of its substrates and has been shown to induce a range of cellular effects, including cell cycle arrest, apoptosis, and neuroprotection, making it a valuable tool for studying the biological roles of SIRT2 and for potential therapeutic development.[1][2][4]
Mechanism of Action
This compound acts as a reversible and competitive inhibitor of SIRT2 with respect to the NAD+ binding site.[5] It selectively inhibits SIRT2 with an IC50 of 3.5 µM, while showing minimal activity against SIRT1 and SIRT3 at significantly higher concentrations (IC50 > 50 µM).[1][4] By blocking the deacetylase activity of SIRT2, this compound treatment leads to an accumulation of acetylated proteins, most notably acetylated α-tubulin, which can be used as a biomarker for SIRT2 inhibition in cellular assays.[1]
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 434.27 g/mol | [1] |
| Formula | C₂₃H₁₃Cl₂N₃O₂ | [1] |
| CAS Number | 304896-28-4 | [1] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility | Soluble in DMSO (up to 10 mg/mL or ~23 mM) | [1][6][7] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. | [1][6] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Calculation:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 434.27 g/mol ):
-
Volume of DMSO (L) = (Mass of this compound (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume of DMSO (µL) = (0.001 g / 434.27 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 230.3 µL
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 230.3 µL of anhydrous, sterile DMSO to the tube.
-
To facilitate dissolution, gently warm the solution (e.g., in a 50°C water bath) and sonicate until the powder is completely dissolved.[1] Ensure a clear solution is obtained.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Recommended Working Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, treatment duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa | 1-10 µM | 24 hours | Inhibition of cell proliferation, cell cycle arrest at G1 phase. | [2][8] |
| H4 | Not specified | 24 hours | Inhibition of SIRT2 in cells co-transfected with alpha-synuclein. | [1] |
| C6 glioma | Not specified | Not specified | Induction of necrosis and caspase-3-dependent apoptosis. | [1] |
| Mouse Schwann Cells (MSCs) | Not specified | Not specified | Decreased viability of merlin-mutant MSCs. | [1] |
| Microglial BV2 cells | 10 µM | Not specified | Increased PAR signals, decreased intracellular ATP, induction of late-stage apoptosis and necrosis. | [6][7][8] |
| MDA-MB-231 | 1 µM, 5 µM, 10 µM | 24 hours | Decreased cell viability, promotion of perinuclear localization of acetylated α-tubulin. | [9] |
| HepAD38 | 10 µM | 7 days | Inhibition of Hepatitis B Virus (HBV) replication. | [10] |
| Primary rat astrocytes | 35 µM | Not specified | Inhibition of astrocyte viability and proliferation. | [8] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.
-
Note: It is crucial to add the diluted this compound solution to the cells immediately after preparation.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the culture medium containing the desired concentration of this compound.
-
For control experiments, treat cells with a corresponding volume of DMSO-containing medium (vehicle control). The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the levels of acetylated α-tubulin, total α-tubulin, SIRT2, and other proteins of interest.
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or cell counting) to determine the effect of this compound on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.
-
Immunofluorescence: To visualize changes in the cytoskeleton (e.g., acetylated α-tubulin) and other cellular components.
-
Protocol 2: Western Blotting for Acetylated α-Tubulin
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
Visualizations
References
- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. stemcell.com [stemcell.com]
- 5. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. invivochem.com [invivochem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGK2 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AGK2, a selective Sirtuin 2 (SIRT2) inhibitor, in the treatment of various cancer cell lines. The following sections detail the mechanism of action, experimental protocols, and key quantitative data to guide researchers in their experimental design.
Introduction
This compound is a cell-permeable and reversible inhibitor of SIRT2, a member of the nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase family.[1] SIRT2 has been implicated in various cellular processes, including cell cycle progression, tumorigenesis, and neurodegeneration.[1] By inhibiting SIRT2, this compound has been shown to induce cell death, inhibit proliferation, and promote cell cycle arrest in cancer cells, making it a valuable tool for oncology research.[2][3]
Mechanism of Action
This compound selectively inhibits SIRT2 with an IC50 of 3.5 µM, while exhibiting minimal effects on SIRT1 and SIRT3 at higher concentrations.[4][5] The inhibition of SIRT2 by this compound leads to several downstream effects in cancer cells:
-
Cell Cycle Arrest: this compound can cause cell cycle arrest in the G1 phase. This is mediated by the inhibition of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6 expression.[2][4]
-
Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells.[2][5]
-
Cytoskeletal Reorganization: this compound treatment can lead to a more prominent perinuclear organization of acetylated α-tubulin, vimentin, and F-actin, which can enhance nuclear rigidity and reduce the invasive capacity of cancer cells.[6][7]
-
Gene Expression Regulation: It can increase the expression of p53-inducible genes such as PUMA, NOXA, and GADD45 in some cancer cell lines.[2]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) | Incubation Time | Assay |
| HCC1937 | TNBC, BRCA1 & p53-mutated | 1.326 | 96 hours | MTT |
| MDA-MB-231 | TNBC | >10 | 24 hours | MTT |
| MDA-MB-468 | TNBC | Not specified | 96 hours | MTT |
| BT-549 | TNBC | Not specified | 96 hours | MTT |
| T47D | Luminal | Not specified | 96 hours | MTT |
| MCF7 | Luminal | 66.198 | 96 hours | MTT |
Data sourced from references[2][6].
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| Hs 683 | Glioma | 80.2 | 72 hours | MTT |
| U-373MG | Glioblastoma | 47.6 | 72 hours | MTT |
Data sourced from reference[4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for treating cancer cell lines.
References
- 1. stemcell.com [stemcell.com]
- 2. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGK2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of AGK2, a selective Sirtuin 2 (SIRT2) inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data on this compound administration from various published studies.
Table 1: this compound Dosage and Administration by Disease Model
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Focal Cerebral Ischemia | C57BL/6 | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | [1] |
| Acetaminophen-induced Liver Injury | C57BL/6 | 1 mg/kg | Intraperitoneal (i.p.) | Single dose, 2 hours prior to APAP | Not specified | [2] |
| Sepsis (CLP-induced) | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Single dose, 30 min before or 1h after CLP | Not specified | [3] |
| LPS-induced Neuroinflammation | C57BL/6 | 1 µmol/mouse | Intraperitoneal (i.p.) | Single dose, 2 hours before LPS | 4% DMSO in normal saline | [4] |
| Thioacetamide-induced Acute Liver Failure | C57BL/6 | 1 µmol/mouse | Intraperitoneal (i.p.) | Pretreatment | Not specified | [5] |
| Ovariectomy (OVX)-induced Bone Loss | C57BL/6J | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 weeks | Not specified | [6] |
| Hepatitis B Virus (HBV) Infection | HBV Transgenic Mice | 82 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Not specified | [4][7] |
| Sepsis (CLP-induced) | C57BL/6J | 82 mg/kg | Intraperitoneal (i.p.) | Single dose, 2 hours prior to CLP | DMSO | [8] |
| Alzheimer's Disease | 3xTg-AD and APP23 | Not specified | Not specified | Not specified | Not specified | [9] |
| Tuberculosis (BCG vaccination model) | C57/BL6 | Not specified in vivo | Not specified | Not specified | Not specified | [10][11] |
Table 2: this compound Formulation and Vehicle
| Vehicle Component | Concentration | Purpose | Reference |
| Dimethyl sulfoxide (DMSO) | 4% | Solubilizing agent | [4] |
| Normal Saline (NS) | 96% | Diluent | [4] |
| Dimethyl sulfoxide (DMSO) | Not specified | Solubilizing agent | [8] |
Experimental Protocols
Protocol 1: Administration of this compound for Neuroprotection in a Focal Cerebral Ischemia Mouse Model
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of stroke.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
C57BL/6 mice
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Model: Induce focal cerebral ischemia in C57BL/6 mice using the Middle Cerebral Artery Occlusion (MCAO) model.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration with sterile saline to achieve the desired dose of 1 mg/kg. The final concentration of DMSO should be minimized.
-
Administration: Administer a single dose of this compound (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).
-
Assessment: Evaluate the neuroprotective effects at 24 hours post-MCAO. This can include:
-
Infarct Volume Measurement: Use TTC staining of brain sections to quantify the ischemic infarct size.
-
Neurological Scoring: Assess neurological deficits using a standardized scoring system.
-
Biochemical Analysis: Analyze brain tissue for markers of apoptosis (e.g., cleaved caspase-3, Bim, Bad, Bcl-xL) and signaling pathway modulation (e.g., phospho-AKT, phospho-FOXO3a, phospho-JNK) via Western blotting.[1]
-
Protocol 2: Administration of this compound in a Sepsis Mouse Model
Objective: To investigate the therapeutic potential of this compound in mitigating sepsis-induced organ injury and improving survival.
Materials:
-
This compound
-
DMSO
-
Sterile saline
-
C57BL/6J mice
-
Surgical instruments for Cecal Ligation and Puncture (CLP)
Procedure:
-
Animal Model: Induce sepsis in C57BL/6J mice using the Cecal Ligation and Puncture (CLP) model.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final desired concentration for an 82 mg/kg dose.[8]
-
Administration: Administer a single dose of this compound (82 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection 2 hours prior to the CLP procedure.[8] In other studies, a 10 mg/kg dose has been administered 30 minutes before or 1 hour after CLP.[3]
-
Assessment:
-
Survival Monitoring: Monitor the survival of the mice for up to 10 days.[8]
-
Cytokine Analysis: Collect blood and peritoneal fluid to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[8]
-
Organ Function: Assess organ damage by measuring relevant biomarkers (e.g., kidney and liver function tests).
-
Signaling Pathways and Visualization
This compound exerts its effects by inhibiting SIRT2, a deacetylase involved in various cellular processes. This inhibition modulates several downstream signaling pathways.
SIRT2-Akt/FOXO3a Signaling Pathway
Inhibition of SIRT2 by this compound has been shown to downregulate the Akt/FOXO3a pathway, which is implicated in cell survival and apoptosis.
Caption: this compound inhibits SIRT2, leading to reduced deacetylation of FOXO3a and altered Akt phosphorylation, ultimately impacting apoptosis.
SIRT2-MAPK Signaling Pathway
This compound-mediated inhibition of SIRT2 can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the JNK branch, which is involved in stress responses and apoptosis.
Caption: this compound inhibits SIRT2, which in turn modulates the JNK signaling cascade, a key regulator of apoptosis.
SIRT2-NF-κB Signaling Pathway
The anti-inflammatory effects of this compound can be attributed to the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits SIRT2, leading to reduced NF-κB p65 activity and subsequent suppression of inflammatory gene expression.[5]
SIRT2-Wnt/β-catenin Signaling Pathway
This compound treatment has been shown to modulate the Wnt/β-catenin pathway, which is crucial for T-cell memory responses.
References
- 1. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Application Notes: Utilizing AGK2 for Western Blot Analysis of Acetylated Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tubulin, a critical component of microtubules, undergoes various post-translational modifications that regulate microtubule structure and function. One such modification, the acetylation of α-tubulin at lysine-40 (Ac-α-tubulin), is a marker of stable microtubules and is implicated in cellular processes such as cell motility, intracellular transport, and cell division. The acetylation state of α-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Sirtuin 2 (SIRT2), an NAD+-dependent class III deacetylase, is a primary enzyme responsible for the deacetylation of α-tubulin.[1][2]
AGK2 is a potent and selective small molecule inhibitor of SIRT2, with a reported IC50 of 3.5 µM.[1] It exhibits minimal inhibitory effects on SIRT1 and SIRT3 at concentrations ten-fold higher than its IC50 for SIRT2.[1] By competitively inhibiting SIRT2's deacetylase activity through blocking NAD+ binding, this compound treatment leads to an increase in the levels of acetylated α-tubulin within cells.[3] This makes this compound a valuable pharmacological tool for studying the functional roles of SIRT2 and the significance of α-tubulin acetylation in various physiological and pathological contexts, including neurodegenerative diseases and cancer.[3][4]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. When coupled with the use of this compound, it provides a robust method to investigate the SIRT2-mediated regulation of α-tubulin acetylation. This document provides detailed application notes and protocols for the use of this compound in western blot analysis of acetylated tubulin.
Data Presentation
The following tables summarize key quantitative data for performing western blot analysis of acetylated tubulin following this compound treatment.
Table 1: this compound Treatment Conditions for Increased Acetylated α-Tubulin
| Cell Line | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| MDA-MB-231 | 1 µM, 5 µM, 10 µM | 24 hours | Altered perinuclear acetylated α-tubulin organization.[3] | [3] |
| H4 | Not Specified | Not Specified | Increased acetylated α-tubulin levels.[5] | [5] |
| HeLa | Not Specified | Not Specified | Increased acetylated tubulin.[1] | [1] |
| CG-4 | Not Specified | Not Specified | Increased tubulin acetylation.[1] | [1] |
Table 2: Western Blot Reagents and Conditions for Acetylated α-Tubulin Detection
| Parameter | Recommendation | Reference |
| Cell Lysis Buffer | RIPA buffer or NP-40 buffer with protease and phosphatase inhibitors. | [3] |
| Protein Quantification | BCA assay or Bradford assay. | [6] |
| Protein Loading | 10-50 µg of total protein per lane. | [3] |
| Primary Antibody | Anti-acetyl-α-Tubulin (Lys40) | [7] |
| Primary Antibody Dilution | 1:1000 (or as recommended by the manufacturer). | [7] |
| Secondary Antibody | HRP-conjugated anti-mouse or anti-rabbit IgG. | [3] |
| Secondary Antibody Dilution | 1:2000 to 1:10,000 (or as recommended by the manufacturer). | [3] |
| Detection Reagent | Enhanced chemiluminescence (ECL) substrate. | [3] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO-treated) should be included in all experiments.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[3]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each sample to contain an equal amount of protein (e.g., 20-30 µg).
-
Add an appropriate volume of 4x Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (Lys40), diluted in the blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH) to compare the relative changes between different treatment groups.
-
Mandatory Visualizations
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by this compound.
Caption: Workflow for western blot analysis of acetylated tubulin after this compound treatment.
Caption: Logical relationship between this compound, SIRT2, and acetylated tubulin.
References
- 1. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AGK2 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AGK2, a selective Sirtuin 2 (SIRT2) inhibitor, in primary neuron cultures. This document includes an overview of this compound's mechanism of action, detailed protocols for cell culture and experimental assays, and expected outcomes based on published data.
Introduction to this compound
This compound is a cell-permeable and reversible inhibitor of the NAD+-dependent deacetylase SIRT2, with a reported IC50 of 3.5 µM.[1] It exhibits significantly less activity against SIRT1 and SIRT3, making it a selective tool for studying SIRT2 function.[1] In the context of neuroscience, SIRT2 is implicated in various cellular processes within the central nervous system, including microtubule dynamics, neuroinflammation, and the regulation of transcription factors involved in cell death and survival. Inhibition of SIRT2 by this compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and ischemic stroke.[2]
The primary mechanism of this compound's action in neurons involves the inhibition of SIRT2's deacetylase activity. A key substrate of SIRT2 is α-tubulin; by inhibiting SIRT2, this compound treatment leads to an increase in the acetylation of α-tubulin. This post-translational modification is associated with increased microtubule stability. Additionally, SIRT2 inhibition has been shown to modulate signaling pathways such as the AKT/FOXO3a and MAPK pathways, which are critical for neuronal survival and apoptosis.[2][3]
Data Summary
The following tables summarize the quantitative effects of this compound treatment as reported in various studies. These data can be used as a reference for expected outcomes in your experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| IC50 | Recombinant Human SIRT2 | 3.5 µM | N/A | 50% inhibition of SIRT2 activity | [1] |
| Cell Viability | Primary Cortical Neurons (OGD model) | 10 µM | 24 hours | Significant reduction in neuronal cell death | [4] |
| Cell Viability | Primary Cortical Neurons (OGD model) | 30 µM | 24 hours | Significant reduction in neuronal cell death | [4] |
| α-tubulin Acetylation | HEK293 cells | 5 µM | 4 hours | Prevention of mutant LRRK2-induced filamentous structures | [5] |
| Apoptosis Marker (Cleaved Caspase-3) | Primary Cortical Neurons (OGD model) | 10 µM | 24 hours | Significant reduction in cleaved caspase-3 levels | [4] |
| Apoptosis Marker (Bim) | Primary Cortical Neurons (OGD model) | 10 µM | 24 hours | Significant reduction in Bim levels | [4] |
| Apoptosis Marker (Bad) | Primary Cortical Neurons (OGD model) | 10 µM | 24 hours | Significant reduction in Bad levels | [4] |
| Anti-apoptotic Marker (Bcl-xL) | Primary Cortical Neurons (OGD model) | 10 µM | 24 hours | Elevation in Bcl-xL levels | [4] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Infarct Area | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Significant reduction in ipsilateral infarct area | [6] |
| Neurological Score | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Significant improvement in neurological outcomes | [6] |
| Apoptotic Markers (Cleaved Caspase-3, Bim, Bad) | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Significant reduction in pro-apoptotic protein levels | [6] |
| Anti-apoptotic Marker (Bcl-xL) | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Elevation in anti-apoptotic protein levels | [6] |
| Signaling Pathway Modulation (p-AKT, p-FOXO3a) | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Significant reduction in phosphorylation levels | [6] |
| Signaling Pathway Modulation (p-JNK, p-c-Jun) | Mouse (MCAO model) | 1 mg/kg | 24 hours post-MCAO | Significant reduction in phosphorylation levels | [6] |
Experimental Protocols
The following are detailed protocols for the culture of primary neurons and subsequent treatment with this compound for the assessment of neuroprotection and related signaling pathways.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
(Optional) For enhanced neuronal attachment and health, coat with 2 µg/mL laminin for at least 2 hours at 37°C before plating.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat pup brains in ice-cold dissection buffer (e.g., HBSS).
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Plating and Maintenance:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm^2 on the pre-coated culture surfaces.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
Primary Neuron Culture Workflow
Protocol 2: this compound Treatment and Neuroprotection Assay
This protocol details how to treat primary neurons with this compound and assess its neuroprotective effects against an insult, such as oxygen-glucose deprivation (OGD) or a neurotoxin.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., glutamate, MPP+) or OGD chamber
-
LDH Cytotoxicity Assay Kit
-
96-well plate reader
Procedure:
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1, 5, 10, 30 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Replace the culture medium with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired pre-treatment time (e.g., 1-24 hours).
-
-
Induction of Neuronal Injury:
-
Neurotoxin: Add the neurotoxin to the culture medium at a pre-determined toxic concentration and incubate for the desired duration.
-
OGD: Replace the culture medium with a glucose-free medium and place the cultures in an anaerobic chamber (e.g., with 95% N2, 5% CO2) for a specified time (e.g., 1-3 hours). After OGD, return the cultures to normal culture medium and incubate for a further 24 hours.
-
-
Assessment of Cell Viability (LDH Assay):
-
Collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating to allow for a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a 96-well plate reader.
-
To determine the maximum LDH release, lyse a set of control wells with the provided lysis buffer.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release.
-
Neuroprotection Assay Workflow
Protocol 3: Immunocytochemistry for Acetylated α-Tubulin
This protocol allows for the visualization and quantification of changes in α-tubulin acetylation following this compound treatment.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat the primary neurons on coverslips with this compound at the desired concentrations and for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tublin per neuron using image analysis software (e.g., ImageJ).
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the AKT/FOXO3a and MAPK signaling pathways.
Materials:
-
Primary neuron cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT, anti-AKT, anti-p-FOXO3a, anti-FOXO3a, anti-p-JNK, anti-JNK, anti-SIRT2, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat primary neurons with this compound as desired.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Signaling Pathway
The following diagram illustrates the key signaling pathway modulated by this compound in neurons. This compound inhibits SIRT2, leading to increased acetylation of α-tubulin and modulation of downstream signaling cascades involved in cell survival and apoptosis.
This compound Signaling Pathway
Troubleshooting and Considerations
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
-
Primary Neuron Health: The health and density of your primary neuron cultures are critical for obtaining reproducible results. Ensure proper coating of culture surfaces and gentle handling during the dissociation process.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: To account for any effects of the solvent (DMSO).
-
Untreated Control: To establish a baseline for neuronal health.
-
Positive Control for Injury: To ensure your neurotoxic insult is effective.
-
Positive Control for Neuroprotection: If available, a known neuroprotective compound can be used to validate your assay.
-
-
Concentration and Duration: The optimal concentration and treatment duration for this compound may vary depending on the specific neuronal type and the experimental paradigm. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. Based on the literature, concentrations between 5 µM and 30 µM for 4 to 24 hours are a good starting point.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Increasing microtubule acetylation rescues axonal transport and locomotor deficits caused by LRRK2 Roc-COR domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of AGK2 in Hepatitis B Virus (HBV) Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK2, a selective inhibitor of Sirtuin 2 (SIRT2), has emerged as a promising small molecule for the study of Hepatitis B Virus (HBV) replication and a potential therapeutic agent. SIRT2, a NAD+-dependent deacetylase, has been identified as a host factor that promotes HBV replication. The viral HBx protein upregulates SIRT2, which in turn facilitates HBV transcription and replication. This compound effectively counters this by inhibiting SIRT2's deacetylase activity, leading to a significant reduction in various markers of HBV replication both in vitro and in vivo.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in HBV research.
Mechanism of Action
This compound exerts its anti-HBV effects through a multi-faceted mechanism centered on the inhibition of SIRT2. This inhibition leads to:
-
Transcriptional Repression of cccDNA: this compound treatment results in the epigenetic modification of HBV's covalently closed circular DNA (cccDNA), the template for viral transcription. It promotes the deposition of repressive histone markers (H4K20me1, H3K27me3, and H3K9me3) on the cccDNA minichromosome.[4][5][6] This is mediated by the recruitment of histone lysine methyltransferases like PR-Set7, EZH2, SETDB1, and SUV39H1.[4][5][6] Consequently, there is a reduction in the recruitment of RNA polymerase II and acetylated H3 to the cccDNA, leading to enhanced transcriptional repression.[4][5][6]
-
Reduction of Viral RNAs and Proteins: By suppressing cccDNA transcription, this compound significantly decreases the levels of HBV total RNAs and specifically the 3.5kb pregenomic RNA (pgRNA).[1][2] This leads to a subsequent reduction in the expression of HBV core protein (HBc) and the secretion of hepatitis B e-antigen (HBeAg) and hepatitis B surface antigen (HBsAg).[1][2][3]
-
Inhibition of Viral DNA Synthesis: The decrease in pgRNA, the template for reverse transcription, and core protein, a component of the viral capsid, results in a marked reduction of HBV DNA replicative intermediates.[1][2]
-
Downregulation of Pro-viral Signaling Pathways: this compound has been shown to inhibit HBV replication by downregulating the AKT/GSK-3β/β-catenin signaling pathway.[4][7]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various HBV replication markers from published studies.
| Cell Line/Model | This compound Concentration/Dosage | Duration of Treatment | Observed Effects | Reference |
| HepAD38 | 10µM | 7 days | - Decreased HBV 3.5kb and total RNAs- Reduced HBV DNA replicative intermediates- Inhibited HBc expression- Suppressed HBsAg and HBeAg secretion | [1][8] |
| HepG2-NTCP | 10µM | 7 days | - Decreased HBV 3.5kb and total RNAs- Reduced HBV DNA replicative intermediates- Reduced cccDNA levels- Suppressed HBsAg and HBeAg secretion | [1][4] |
| Huh7 | 2.5µM | 72 hours | - Reduced HBsAg secretion | [7] |
| HepG2 | 10µM | 72 hours | - Significantly reduced HBsAg and HBeAg secretion | [7] |
| HBV Transgenic Mice | 82 mg/kg (intraperitoneal injection) | 7 days | - Inhibited serum HBV DNA, HBeAg, and HBsAg levels- Decreased hepatic HBV DNA, RNA, and HBc expression | [1][3] |
Experimental Protocols
In Vitro Studies
1. Cell Culture and this compound Treatment
-
Cell Lines:
-
HepAD38: A stable cell line with integrated HBV genome under a tetracycline-off promoter. Maintain in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/ml G418, and 1 µg/ml tetracycline. To induce HBV replication, remove tetracycline from the medium.
-
HepG2-NTCP: HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor, rendering them susceptible to HBV infection.[1] Maintain in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
-
Huh7 and HepG2: Human hepatoma cell lines commonly used for transient transfection studies. Maintain in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
This compound Preparation: Dissolve this compound (Sigma-Aldrich, A8231) in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates).
-
For HepAD38 cells, induce HBV replication by removing tetracycline.
-
For infection studies with HepG2-NTCP cells, infect with HBV particles (e.g., at a multiplicity of infection of 100-200 genome equivalents per cell).
-
For transfection studies, transfect cells with an HBV-expressing plasmid (e.g., 1.3-mer HBV WT).
-
Treat cells with this compound-containing medium. A typical concentration is 10 µM.[1][8] Include a vehicle control (DMSO) and a positive control (e.g., 25 nM Entecavir).[1][8]
-
Incubate for the desired period (e.g., 3-7 days), changing the medium with fresh this compound every 2-3 days.
-
2. Analysis of HBV Replication Markers
-
HBV RNA Analysis (RT-qPCR and Northern Blot):
-
Extract total RNA from cells using a suitable kit (e.g., TRIzol).
-
For RT-qPCR, synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for HBV total RNAs and 3.5kb RNA. Normalize to a housekeeping gene like β-actin.
-
For Northern blot, separate total RNA on a formaldehyde-agarose gel, transfer to a nylon membrane, and probe with a DIG-labeled HBV-specific probe.
-
-
HBV DNA Analysis (Southern Blot):
-
Extract intracellular HBV DNA replicative intermediates.
-
Separate the DNA on an agarose gel and transfer to a nylon membrane.
-
Hybridize with a 32P-labeled or DIG-labeled HBV DNA probe.
-
-
cccDNA Analysis (Southern Blot):
-
Extract Hirt DNA to enrich for episomal DNA.
-
Perform Southern blot analysis as described for replicative intermediates.
-
-
HBV Protein Analysis (Western Blot and ELISA):
-
For HBc expression, lyse cells and perform Western blot analysis using an anti-HBc antibody.
-
For HBeAg and HBsAg secretion, collect the cell culture supernatant.
-
Quantify HBeAg and HBsAg levels using commercially available ELISA kits.
-
In Vivo Studies (HBV Transgenic Mice)
-
Animal Model: Use HBV transgenic mice (e.g., on a C57BL/6 background).[1]
-
This compound Administration:
-
Sample Collection and Analysis:
-
Collect serum samples at different time points (e.g., day 0, 4, and 7) to measure HBV DNA, HBeAg, and HBsAg levels.[1]
-
At the end of the experiment (e.g., day 7), sacrifice the mice and collect liver tissue.
-
Analyze hepatic HBV DNA, RNA, and HBc expression using the methods described for in vitro studies.
-
Visualizations
Caption: this compound inhibits HBV replication by targeting the HBx-SIRT2 axis.
Caption: Workflow for studying this compound's effect on HBV replication in vitro.
Caption: Logical flow of this compound's anti-HBV mechanism.
References
- 1. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo [medsci.org]
- 2. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing AGK2 Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases.[1][2][3] SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and cytoskeletal dynamics. Inhibition of SIRT2 by this compound has been shown to induce cell growth arrest, apoptosis, and necrosis in various cancer cell lines, making it a compound of significant interest in drug discovery and development.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The concentration of these formazan crystals, which is determined by dissolving them in a suitable solvent and measuring their absorbance, is directly proportional to the number of metabolically active (viable) cells.[7]
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. The protocol is adaptable for various adherent and suspension cell lines.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in the following tables for clear comparison and analysis.
Table 1: Raw Absorbance Data
| This compound Concentration (µM) | Replicate 1 (OD 570 nm) | Replicate 2 (OD 570 nm) | Replicate 3 (OD 570 nm) | Average OD | Standard Deviation |
| 0 (Vehicle Control) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 |
| 1 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |
| 5 | 0.856 | 0.879 | 0.865 | 0.867 | 0.012 |
| 10 | 0.612 | 0.635 | 0.621 | 0.623 | 0.012 |
| 25 | 0.345 | 0.358 | 0.351 | 0.351 | 0.007 |
| 50 | 0.189 | 0.195 | 0.191 | 0.192 | 0.003 |
| 100 | 0.102 | 0.108 | 0.105 | 0.105 | 0.003 |
| Blank (Media Only) | 0.051 | 0.053 | 0.052 | 0.052 | 0.001 |
Table 2: Cell Viability Data
| This compound Concentration (µM) | Average OD (Corrected) | % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 1.219 | 100.0 | 1.4 |
| 1 | 1.055 | 86.5 | 1.0 |
| 5 | 0.815 | 66.9 | 1.0 |
| 10 | 0.571 | 46.8 | 1.0 |
| 25 | 0.299 | 24.5 | 0.5 |
| 50 | 0.140 | 11.5 | 0.2 |
| 100 | 0.053 | 4.3 | 0.2 |
Note: Corrected OD = Average OD - Average OD of Blank. % Cell Viability = (Corrected OD of Treatment / Corrected OD of Vehicle Control) x 100.
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity with MTT Assay
This protocol is designed for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Materials:
-
This compound (selective SIRT2 inhibitor)
-
Cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[5]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete culture medium.
-
Determine the optimal cell density for your cell line to ensure they are in the logarithmic growth phase during the experiment. This can be done by performing a cell titration curve. A typical starting point is 1 x 10⁴ to 1 x 10⁵ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank.
-
Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Protect the plate from light by wrapping it in aluminum foil.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour after adding the solubilization solution.[5]
-
For Suspension Cells:
-
After cell seeding and this compound treatment, centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet the cells before each medium change and before adding the MTT solution and solubilization buffer.
Visualizations
This compound Cytotoxicity Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound inhibits SIRT2, leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Antitumor Effects of AGK2 and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, with drug resistance and severe side effects limiting the efficacy of conventional chemotherapies like paclitaxel.[1] Paclitaxel, a first-line chemotherapeutic agent, functions by suppressing microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[2] However, resistance to paclitaxel is a major clinical obstacle.[2] Emerging strategies to overcome this resistance and enhance therapeutic efficacy involve combination therapies.[1]
One promising approach is the combination of paclitaxel with inhibitors of histone deacetylases (HDACs), such as sirtuin inhibitors.[1] AGK2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III HDAC.[2] Inhibition of SIRT2 has been shown to induce apoptosis and cell cycle arrest in various cancer cells.[2] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining this compound with paclitaxel in breast cancer cell lines. The combination of this compound and paclitaxel has been shown to inhibit the viability and proliferation of breast cancer cells, as well as induce cell cycle arrest and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and paclitaxel, alone and in combination, on various breast cancer cell lines.
Table 1: IC50 Values of this compound and Paclitaxel in Breast Cancer Cell Lines [2]
| Cell Line | Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| T47D | Luminal A | 43.54 ± 4.12 | 0.005 ± 0.001 |
| MCF7 | Luminal A | 66.20 ± 5.98 | 0.008 ± 0.001 |
| MDA-MB-231 | Triple-Negative | 25.43 ± 2.54 | 0.012 ± 0.002 |
| MDA-MB-468 | Triple-Negative | 15.67 ± 1.87 | 0.009 ± 0.001 |
| BT-549 | Triple-Negative | 10.23 ± 1.11 | 0.007 ± 0.001 |
| HCC1937 | Triple-Negative (BRCA1 mut) | 1.33 ± 0.15 | 0.015 ± 0.002 |
Table 2: Pharmacological Interaction of this compound and Paclitaxel on Cell Viability [1][2]
| Cell Line | Type | Interaction Type |
| T47D | Luminal A | Synergism |
| MCF7 | Luminal A | Additive |
| MDA-MB-231 | Triple-Negative | Synergism |
| MDA-MB-468 | Triple-Negative | Synergism |
| BT-549 | Triple-Negative | Additive |
| HCC1937 | Triple-Negative (BRCA1 mut) | Antagonism |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and Paclitaxel Synergy
The synergistic antitumor effect of the this compound and paclitaxel combination in breast cancer cells is proposed to be mediated through a dual impact on critical cellular processes. Paclitaxel induces mitotic arrest by stabilizing microtubules, which can lead to apoptosis. This compound, by inhibiting SIRT2, is hypothesized to enhance this pro-apoptotic signal. SIRT2 inhibition can lead to the acetylation of various proteins, potentially influencing the expression of apoptosis-related genes. This combined action is thought to converge on the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and subsequent activation of caspases.
References
- 1. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AGK2: A Potent Tool for In Vivo Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of therapeutic strategies targeting neuroinflammatory pathways is a key focus of current neuroscience research. AGK2, a selective inhibitor of Sirtuin 2 (Sirt2), has emerged as a valuable pharmacological tool for studying the mechanisms of neuroinflammation in vivo. By inhibiting Sirt2, a NAD+-dependent deacetylase, this compound modulates downstream signaling cascades, leading to a reduction in the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the use of this compound in in vivo neuroinflammation research, including detailed experimental protocols and a summary of its effects on key inflammatory pathways.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of Sirt2. Sirt2 is known to deacetylate various protein targets, thereby influencing their activity and function. In the context of neuroinflammation, Sirt2 has been shown to promote inflammatory responses. By inhibiting Sirt2, this compound leads to the hyperacetylation of target proteins, which in turn suppresses inflammatory signaling. Key pathways affected by this compound-mediated Sirt2 inhibition include:
-
MAPK Signaling: this compound treatment has been shown to decrease the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are crucial for the production of inflammatory cytokines.[1]
-
NF-κB Pathway: Sirt2 can promote the activation of the NF-κB pathway, a central regulator of inflammation. Inhibition of Sirt2 by this compound can block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2]
-
NLRP3 Inflammasome: Sirt2 deacetylates and activates the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5] this compound, by inhibiting Sirt2, can prevent the assembly and activation of the NLRP3 inflammasome.[3][4]
Data Presentation
The following tables summarize quantitative data from in vivo studies utilizing this compound to mitigate neuroinflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Neuroinflammation in Mice
| Cytokine | Treatment Group | Concentration/Dosage | Change vs. LPS Control | Reference |
| TNF-α | This compound + LPS | 82 mg/kg, i.p. | ↓ 90.9% in blood | [6] |
| IL-6 | This compound + LPS | 82 mg/kg, i.p. | ↓ 63.3% in blood | [6] |
| IL-6 | This compound + LPS | 82 mg/kg, i.p. | ↓ 44.5% in peritoneal fluid | [6] |
| iNOS (mRNA) | This compound + LPS | 1 µmol/mouse, i.p. | Significantly ↓ | [7] |
| TNF-α (mRNA) | This compound + LPS | 1 µmol/mouse, i.p. | Significantly ↓ | [7] |
| IL-1β (mRNA) | This compound + LPS | 1 µmol/mouse, i.p. | Significantly ↓ | [7] |
Table 2: Effect of this compound on Cellular Markers of Neuroinflammation in LPS-Induced Mouse Models
| Marker | Treatment Group | Dosage | Method of Detection | Change vs. LPS Control | Reference |
| iNOS | This compound + LPS | 1 µmol/mouse, i.p. | Immunohistochemistry | ↓ expression | [7] |
| CD11b (Microglia) | This compound + LPS | 1 µmol/mouse, i.p. | Immunohistochemistry | ↓ activation | [7] |
| Sirt2 | This compound + LPS | 1 µmol/mouse, i.p. | Western Blot | ↓ expression | [7] |
| Acetyl-α-tubulin | This compound + LPS | 1 µmol/mouse, i.p. | Western Blot | ↑ expression |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation and intraperitoneal (i.p.) administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Normal saline (0.9% NaCl) or 60% PEG400 + 40% saline
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM).[7] Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Working Solution Preparation:
-
For a final concentration of 400 µM with 4% DMSO, dilute the 10 mM stock solution in normal saline.[7] For example, to prepare 1 mL of working solution, add 40 µL of 10 mM this compound stock to 960 µL of normal saline.
-
Alternatively, for higher doses (e.g., 82 mg/kg), this compound can be dissolved in a vehicle of 60% PEG400 + 40% saline.[8]
-
-
Administration:
-
Administer the this compound working solution or vehicle control to mice via intraperitoneal (i.p.) injection. The injection volume will depend on the desired final dose and the weight of the mouse. A typical injection volume is 100-200 µL.
-
For studies involving LPS-induced neuroinflammation, this compound is typically administered 2 hours prior to the LPS challenge.[6][7]
-
Protocol 2: LPS-Induced Neuroinflammation in Mice
This protocol details the induction of neuroinflammation in mice using lipopolysaccharide (LPS).
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Mice (e.g., C57BL/6)
-
Syringes and needles
Procedure:
-
LPS Preparation:
-
Reconstitute LPS powder in sterile, pyrogen-free saline to the desired stock concentration.
-
Further dilute the stock solution to the final working concentration for injection. A commonly used dose is 10 mg/kg.[7]
-
-
Induction of Neuroinflammation:
-
Administer the prepared LPS solution to mice via a single intraperitoneal (i.p.) injection.[7]
-
Administer an equal volume of sterile saline to the control group.
-
-
Post-Injection Monitoring:
-
Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
-
Tissue Collection:
-
Euthanize the mice at a predetermined time point after LPS injection (e.g., 24 hours) for tissue collection and analysis.[7]
-
Protocol 3: Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP) in Mouse Brain
This protocol outlines the procedure for staining brain sections to visualize activated microglia and astrocytes.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% normal donkey serum and 1% BSA in PBS with 0.3% Triton X-100)[9]
-
Primary antibodies: Rabbit anti-Iba1, Rabbit anti-GFAP
-
Fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-50 µm thick sections using a cryostat.[10]
-
-
Staining:
-
Wash sections three times in PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS.[10]
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.[9][10]
-
Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides with mounting medium containing DAPI.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Protocol 4: Western Blot for Inflammatory Proteins in Brain Tissue
This protocol describes the detection of specific inflammatory proteins in brain homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sirt2, anti-p-p38, anti-NLRP3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
-
Protocol 5: ELISA for Cytokines in Mouse Brain Homogenate
This protocol provides a method for quantifying cytokine levels in brain tissue.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4) with a mild detergent (e.g., 0.1% Igepal)[11]
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Visualizations
Caption: this compound inhibits Sirt2, leading to the suppression of pro-inflammatory signaling pathways.
Caption: A typical experimental workflow for studying the effects of this compound on LPS-induced neuroinflammation in mice.
Caption: this compound inhibits Sirt2-mediated deacetylation and activation of the NLRP3 inflammasome.
References
- 1. This compound Alleviates Lipopolysaccharide Induced Neuroinflammation through Regulation of Mitogen-Activated Protein Kinase Phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-associated Chronic Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. invivochem.com [invivochem.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. nel.edu [nel.edu]
- 12. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Utilizing AGK2 to Study Cytoskeletal Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: AGK2 is a potent and selective, cell-permeable, reversible inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family.[1][2][3] While initially characterized for its role in histone deacetylation, SIRT2 is predominantly found in the cytoplasm where it plays a crucial role in regulating the acetylation status of non-histone proteins, most notably α-tubulin, a key component of microtubules.[4][5] By inhibiting SIRT2, this compound provides a powerful pharmacological tool to investigate the role of tubulin acetylation and overall cytoskeletal organization in a multitude of cellular processes, including cell migration, nuclear mechanics, and neurodegenerative disease models.[3][4][6][7]
Mechanism of Action: this compound acts as a competitive inhibitor of SIRT2, binding to its C-site and blocking the binding of NAD+, which is essential for its deacetylase activity.[4][5] The primary downstream effect relevant to cytoskeletal dynamics is the inhibition of α-tubulin deacetylation at lysine 40.[4][5] This leads to an accumulation of acetylated α-tubulin, which is associated with more stable and flexible microtubules. This alteration in microtubule stability subsequently influences the organization of other cytoskeletal components and affects various cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AGK2 Technical Support Center: Your Guide to Solubility and Handling
Welcome to the AGK2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information regarding the solubility, handling, and use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1][2] Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity, which leads to the hyperacetylation of SIRT2 substrates.[1] One of the most well-characterized substrates of SIRT2 in the cytoplasm is α-tubulin.[3] By inhibiting SIRT2, this compound prevents the deacetylation of α-tubulin, leading to an increase in acetylated α-tubulin.[4]
Q2: What are the common research applications of this compound?
This compound is widely used in various research areas, including:
-
Neurodegenerative Diseases: Studying the role of SIRT2 in conditions like Parkinson's disease, where this compound has been shown to rescue α-synuclein-mediated toxicity.[2]
-
Cancer Research: Investigating the effects of SIRT2 inhibition on cell cycle progression, proliferation, and apoptosis in different cancer cell lines.[5][6][7]
-
Inflammation and Immunology: Exploring the role of SIRT2 in inflammatory pathways.
-
Metabolic Diseases: Studying the involvement of SIRT2 in metabolic regulation.[2]
-
Virology: Investigating the potential antiviral effects of SIRT2 inhibition, for example, against the Hepatitis B virus.[4][8]
Q3: In which solvents is this compound soluble?
This compound exhibits the highest solubility in organic solvents like DMSO and DMF. It is practically insoluble in water and has very limited solubility in ethanol.[1][9] For most in vitro cellular assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO (Dimethyl sulfoxide) | ≥ 9.3 mg/mL[10] | ~21.4 mM | Warming to 37-60°C and ultrasonication can aid dissolution.[1][11] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1] |
| 10 mM[2] | 10 mM | A commonly used concentration for stock solutions. | |
| 1 mg/mL[12] | ~2.3 mM | - | |
| 2 mg/mL (clear with warming) | ~4.6 mM | Warming may be required for complete solubilization. | |
| 4 mg/mL (with warming & ultrasonication)[1] | ~9.2 mM | - | |
| 10 mg/mL[5] | ~23.0 mM | - | |
| DMF (Dimethylformamide) | ~3 mg/mL[12] | ~6.9 mM | - |
| Ethanol | < 1 mg/mL[13] | < 2.3 mM | Insoluble.[1] |
| Water | Insoluble[1] | - | - |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 0.3 mg/mL (in a 1:2 DMF:PBS solution)[12] | ~0.69 mM | Limited solubility in aqueous buffers. |
| Saline | Used as a diluent for in vivo studies after initial dissolution in DMSO and co-solvents.[11][13] | - | This compound is not directly soluble in saline. |
Troubleshooting Solubility Issues
Problem: My this compound is not dissolving completely in DMSO.
-
Solution 1: Gentle Warming. Warm the solution in a water bath at 37°C to 50°C.[1] Avoid excessive heat, which could degrade the compound.
-
Solution 2: Sonication. Use an ultrasonic bath to aid dissolution.[1]
-
Solution 3: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds like this compound.[1] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
Problem: I observe precipitation after diluting my this compound DMSO stock solution in cell culture medium.
-
Solution 1: Lower the Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity and precipitation.[14]
-
Solution 2: Increase the Final Volume of Media. A higher final volume can help keep the compound in solution.
-
Solution 3: Pre-warm the Media. Adding the this compound stock to pre-warmed media can sometimes help prevent precipitation.
-
Solution 4: Vortex while adding. Add the this compound stock solution to the media while vortexing to ensure rapid and even distribution.
-
Solution 5: Consider Serum Content. Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation.[15] If you suspect this is the issue, you can try reducing the serum percentage or using a serum-free medium for the initial treatment period, if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cellular Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath and/or sonicate until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to a year.[1][11]
Protocol 2: General Workflow for an In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, MTS), western blotting for protein expression or phosphorylation status, immunofluorescence for cellular localization, or other relevant functional assays.[6][16][17]
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
For in vivo applications, this compound is typically formulated in a vehicle containing a combination of solvents to ensure its solubility and bioavailability. A commonly used formulation is:
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[10]
-
Co-solvent Addition: Add co-solvents such as PEG300 (Polyethylene glycol 300) and Tween-80. A typical ratio might be 10% DMSO, 40% PEG300, and 5% Tween-80.[13]
-
Aqueous Phase Addition: Add saline or PBS to reach the final desired volume and concentration.[11][13]
-
Administration: The final formulation is typically administered via intraperitoneal (i.p.) injection.[10][13]
Note: The exact formulation may need to be optimized depending on the specific animal model and experimental requirements.
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway and Inhibition by this compound
SIRT2 is a deacetylase that removes acetyl groups from various protein substrates. This compound acts as a competitive inhibitor at the NAD+ binding site of SIRT2, preventing this deacetylation process. This leads to the accumulation of acetylated forms of SIRT2 target proteins, which can alter their function and downstream signaling.
References
- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound, sirtuin2 (SIRT2) inhibitor (CAS 304896-28-4) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. invivochem.com [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AGK2 Concentration for Minimal Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AGK2, a selective SIRT2 inhibitor, in experimental settings. The focus is on achieving desired biological activity while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family.[1][2] Its primary mechanism of action is the selective inhibition of SIRT2's deacetylase activity.[2] this compound binds to the active site of the SIRT2 enzyme, leading to altered protein interactions and cellular signaling pathways.[2] This inhibition is competitive and affects the enzyme's substrate affinity.[2]
Q2: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting point for many cell lines is in the low micromolar range. For instance, a concentration of 5 µM has been shown to be effective in reducing colony-forming ability in soft agar without inducing significant cytotoxicity in some cell lines.[3] In other studies, concentrations around 10 µM have been used and shown to inhibit HBV replication with minimal cytotoxicity to hepatoma cells.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: At what concentrations does this compound typically become cytotoxic?
Cytotoxicity is cell-line dependent. For example, in microglial BV2 cells, a concentration of 10 µM this compound has been shown to lead to a significant decrease in intracellular ATP and increases in late-stage apoptosis and necrosis.[3] In studies with breast cancer cell lines, the cytotoxic effect of this compound was more evident in triple-negative breast cancer (TNBC) cells compared to luminal breast cancer cells.[5] For instance, the IC50 for the HCC1937 TNBC cell line was found to be 1.326 µM.[5] It's important to note that some studies have reported minimal cytotoxicity even at high concentrations in certain hepatoma cell lines like HepAD38 and HepG2-NTCP.[4]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A dose-response curve should be generated for your specific cell line to determine the concentration of this compound that effectively inhibits SIRT2 activity without causing significant cell death. A common method for this is the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The this compound concentration is too high for the specific cell line. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) and titrating up to find the optimal balance between efficacy and toxicity. |
| The cell line is particularly sensitive to SIRT2 inhibition. | Consider using a shorter incubation time with this compound. Also, ensure the health and confluency of the cells are optimal before treatment. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. Run a solvent-only control. | |
| No observable effect of this compound on the target pathway. | The this compound concentration is too low. | Gradually increase the concentration of this compound, monitoring for both the desired effect and any signs of cytotoxicity. |
| The specific SIRT2-mediated pathway is not active in the chosen cell line or experimental conditions. | Confirm the expression and activity of SIRT2 in your cell line. Verify that the downstream targets of SIRT2 are present and acetylated. | |
| Improper storage or handling of this compound. | Store the this compound stock solution at -20°C or -80°C as recommended by the supplier.[3] Avoid repeated freeze-thaw cycles.[6] Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all cell culture parameters. Use cells within a consistent passage number range. |
| Inaccurate pipetting or dilution of this compound. | Calibrate pipettes regularly and prepare a fresh dilution series of this compound for each experiment. |
Quantitative Data Summary
The following tables summarize the reported IC50 values and cytotoxic concentrations of this compound in various cell lines.
Table 1: IC50 Values of this compound for Sirtuin Inhibition
| Sirtuin Target | IC50 Value | Reference |
| SIRT2 | 3.5 µM | [3][6] |
| SIRT1 | 30 µM | [3] |
| SIRT3 | 91 µM | [3] |
Table 2: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Hs 683 (human glioma) | 80.2 µM (IC50) | Antiproliferative activity after 72 hrs | [3] |
| Microglial BV2 cells | 10 µM | Significant decrease in intracellular ATP, increase in late-stage apoptosis and necrosis | [3] |
| HeLa (cervical cancer) | ≥1 µM | Inhibition of cell growth without cytotoxicity at low doses | [7] |
| Breast Cancer Cell Lines (T47D, MCF7, MDA-MB-231, MDA-MB-468, BT-549, HCC1937) | 0.001–0.5 mM | Dose-dependent inhibition of cell viability | [5] |
| HCC1937 (TNBC) | 1.326 µM (IC50) | Cytotoxic effect | [5] |
| HepAD38 and HepG2-NTCP (hepatoma) | Up to 160 µM | Minimal cytotoxicity | [4] |
| MDA-MB-231 (TNBC) | 1 µM, 5 µM, 10 µM | Significant decrease in viability in complete media after 24h | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and can be used to generate a dose-response curve for this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound selectively inhibits SIRT2, a deacetylase that targets several proteins, including α-tubulin and histones. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, which can affect various cellular processes.
Caption: this compound inhibits SIRT2, preventing the deacetylation of its substrates.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the steps to determine the optimal, non-toxic concentration of this compound for a given experiment.
References
- 1. stemcell.com [stemcell.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. invivochem.com [invivochem.com]
- 8. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AGK2 off-target effects on SIRT1 and SIRT3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SIRT2 inhibitor, AGK2. The information is tailored for scientists and drug development professionals to help navigate potential off-target effects on SIRT1 and SIRT3, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for SIRT2 over SIRT1 and SIRT3?
A1: this compound is a selective inhibitor of SIRT2. However, its selectivity is not absolute and it can inhibit SIRT1 and SIRT3 at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary across different studies, but a general consensus is summarized in the table below.
Data Presentation: this compound IC50 Values for Sirtuins
| Sirtuin Isoform | IC50 (µM) | Reference(s) |
| SIRT2 | 3.5 | [1] |
| SIRT1 | 30 | [1] |
| SIRT3 | 91 | [1] |
Note: Some studies have reported less selectivity, with this compound inhibiting both SIRT1 and SIRT2 with similar IC50 values, underscoring the importance of using appropriate controls and interpreting data with caution.[2]
Q2: I am observing a phenotype in my cells after this compound treatment. How can I be sure it is due to SIRT2 inhibition and not off-target effects on SIRT1 or SIRT3?
A2: This is a critical question in pharmacological studies. To confirm that the observed phenotype is due to on-target SIRT2 inhibition, we recommend a multi-pronged approach:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of SIRT2. If the phenotype of SIRT2 knockdown/knockout matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of this compound with SIRT2 in a cellular context. A shift in the thermal stability of SIRT2 upon this compound treatment indicates direct binding. You can also perform CETSA for SIRT1 and SIRT3 to assess off-target engagement.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. The concentration at which the phenotype is observed should correlate with the IC50 for SIRT2. If the effect is only seen at very high concentrations, it may be due to off-target effects.
Q3: Are there known off-target effects of this compound that are independent of SIRT1 and SIRT3?
A3: Yes, beyond its effects on sirtuins, this compound has been reported to influence other cellular pathways. For instance, some studies suggest that this compound can modulate Wnt/β-catenin signaling and cellular glycolysis.[4] It is crucial to consider these potential off-target effects when interpreting your data. If your experimental system is sensitive to alterations in these pathways, further validation using the methods described in Q2 is highly recommended.
Q4: I am having trouble dissolving this compound. What is the recommended procedure?
A4: this compound has poor solubility in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. If you observe precipitation when diluting the DMSO stock in your aqueous buffer or media, try vortexing or gentle warming. For in vivo experiments, specialized formulation strategies may be required.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Cellular Phenotype
| Possible Cause | Troubleshooting Step |
| Off-target effects on SIRT1 or SIRT3 | 1. Perform a dose-response curve and correlate the effective concentration with the known IC50 values for SIRT1, SIRT2, and SIRT3. 2. Use a more selective SIRT2 inhibitor (e.g., TM, NH4-13) as a control. 3. Genetically validate the phenotype using SIRT2 knockdown or knockout. |
| Other off-target effects (e.g., Wnt/β-catenin, glycolysis) | 1. Review the literature for known off-target effects of this compound on pathways relevant to your experimental system. 2. If possible, assay key components of suspected off-target pathways to see if they are altered by this compound in your model. |
| Compound instability or degradation | 1. Prepare fresh stock solutions of this compound in DMSO. 2. Store stock solutions at -20°C or -80°C and protect from light. 3. For long-term experiments, replenish the media with fresh this compound at regular intervals. |
| Cellular context-dependent effects | The effects of sirtuin inhibition can be highly dependent on cell type, metabolic state, and passage number. Ensure consistency in your cell culture practices. |
Problem 2: No Effect of this compound on a Known SIRT2 Substrate
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration or cellular uptake | 1. Increase the concentration of this compound, being mindful of potential off-target effects at higher concentrations. 2. Verify cellular uptake, although this is often challenging without a labeled compound. As an indirect measure, you can perform a time-course experiment to see if a longer incubation time yields an effect. |
| Poor compound solubility | 1. Ensure complete dissolution of this compound in DMSO before diluting in aqueous solutions. 2. Visually inspect for any precipitation after dilution. |
| Dominant activity of other deacetylases | Other histone deacetylases (HDACs) may compensate for SIRT2 inhibition. Consider using a pan-HDAC inhibitor in combination with this compound, or a SIRT2-specific genetic approach. |
| Substrate is not a direct target of SIRT2 in your cell type | Confirm the SIRT2-substrate relationship in your specific cellular model using co-immunoprecipitation or proximity ligation assays. |
Experimental Protocols
Protocol 1: Fluorometric Sirtuin Activity Assay
This protocol allows for the in vitro assessment of this compound's inhibitory activity against SIRT1, SIRT2, and SIRT3.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in a buffer containing a Trichostatin A to inhibit classical HDACs)
-
This compound and control inhibitors (e.g., a known pan-sirtuin inhibitor like nicotinamide)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant sirtuin enzymes in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Sirtuin enzyme
-
This compound or control inhibitor at various concentrations
-
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Develop the Signal:
-
Add the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measure Fluorescence:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to SIRT2, and to assess binding to SIRT1 and SIRT3, in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Antibodies against SIRT1, SIRT2, and SIRT3
-
SDS-PAGE and Western blotting reagents
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble SIRT1, SIRT2, and SIRT3 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition (this compound or DMSO), plot the percentage of soluble protein remaining against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIRT2 ablation inhibits glucose-stimulated insulin secretion through decreasing glycolytic flux [thno.org]
AGK2 Stability in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AGK2 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
A1: Proper storage of this compound is critical to maintain its integrity. For long-term storage, the powdered form should be kept at -20°C, where it can remain stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1]
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] For a 10 mg/mL stock solution, warming the solution to 50°C and ultrasonication may be necessary to fully dissolve the compound.[1]
Q3: How stable is this compound in cell culture medium at 37°C?
A3: There is limited direct quantitative data on the half-life of this compound in cell culture medium at 37°C. However, based on general practices for long-term cell culture with small molecule inhibitors, it is recommended to replenish the medium containing fresh this compound every 48 to 72 hours. This practice helps to maintain a consistent and effective concentration of the inhibitor throughout the experiment, mitigating potential degradation over time.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: The chemical structure of this compound contains a furan ring, which can be susceptible to hydrolysis under acidic conditions.[2][3] While cell culture media are typically buffered to a physiological pH, localized changes in pH or prolonged incubation at 37°C could potentially contribute to the degradation of the furan moiety and a subsequent loss of this compound activity.
Q5: At what concentration is this compound typically used in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. The IC50 for SIRT2 inhibition is approximately 3.5 µM.[1] In published studies, concentrations ranging from 2.5 µM to 10 µM have been commonly used for treating cells in culture.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound efficacy in a long-term experiment. | 1. Degradation of this compound in the cell culture medium over time. 2. Cellular metabolism of this compound. 3. Selection of a resistant cell population. | 1. Replenish the cell culture medium with freshly prepared this compound every 48-72 hours. 2. Increase the frequency of media changes (e.g., every 24 hours). 3. Verify the activity of your this compound stock solution in a short-term assay. 4. Consider using a higher initial concentration of this compound if cytotoxicity is not a concern. |
| Precipitation of this compound in the cell culture medium. | 1. The final concentration of this compound exceeds its solubility in the medium. 2. The concentration of the organic solvent (e.g., DMSO) in the final medium is too high. | 1. Ensure the final concentration of this compound is within the recommended working range. 2. Prepare a more dilute stock solution to minimize the volume of solvent added to the medium. 3. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity. 4. Gently warm the medium and vortex after adding the this compound stock solution to aid in dissolution. |
| Inconsistent experimental results between batches of this compound. | 1. Improper storage of this compound powder or stock solutions. 2. Use of non-anhydrous DMSO for stock solution preparation. | 1. Strictly adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions).[1] 2. Aliquot stock solutions to prevent multiple freeze-thaw cycles. 3. Always use fresh, high-quality anhydrous DMSO to prepare stock solutions.[1] |
| Observed cytotoxicity at expected effective concentrations. | 1. The specific cell line is highly sensitive to this compound. 2. The concentration of the solvent (DMSO) is too high. | 1. Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. 2. Lower the concentration of this compound used in the experiment. 3. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (≤ 0.1%). |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 434.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.34 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
To aid dissolution, gently warm the tube in a 50°C water bath and vortex or sonicate until the powder is completely dissolved.[1]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Long-Term Cell Culture Treatment with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (anhydrous DMSO)
-
-
Procedure:
-
Plate cells at an appropriate density to allow for long-term growth without overconfluence.
-
The following day, prepare fresh treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 5 µM). Prepare a vehicle control medium with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Every 48-72 hours, aspirate the old medium and replace it with freshly prepared this compound-containing or vehicle control medium.
-
Monitor the cells regularly for morphology, viability, and the desired experimental endpoints.
-
Visualizations
Caption: this compound inhibits SIRT2, leading to increased acetylation of substrates like α-tubulin and p53.
Caption: A logical workflow for troubleshooting the loss of this compound activity in cell culture experiments.
References
AGK2 toxicity in primary cell cultures vs. cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the SIRT2 inhibitor, AGK2. It focuses on the common issue of differential toxicity observed between primary cell cultures and immortalized cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).[1][2] Its primary mechanism is the competitive inhibition of SIRT2's NAD+-dependent deacetylase activity.[3] this compound has a half-maximal inhibitory concentration (IC50) for SIRT2 of approximately 3.5 μM.[4][5] By inhibiting SIRT2, this compound prevents the deacetylation of various protein targets, most notably α-tubulin, which can affect cytoskeletal dynamics, cell cycle progression, and other cellular processes.[4][6]
Q2: Why am I observing significantly different levels of toxicity with this compound in my primary cells compared to my cancer cell line?
A2: This is a common and expected observation. The differential sensitivity arises from fundamental biological differences between these two cell model systems:
-
Metabolic Capacity: Primary cells, especially hepatocytes, retain a higher expression of drug-metabolizing enzymes compared to most cell lines.[7][8] This can alter the metabolism and effective concentration of this compound.
-
Physiological Relevance: Primary cells more closely mimic the physiological state of cells in vivo, including their signaling pathways and stress responses.[9] Cell lines are often genetically altered and adapted to 2D culture, which can change their sensitivity to drug compounds.[10]
-
Proliferation Rate: Many cancer cell lines have a much higher proliferation rate than primary cells. Some studies show this compound's cytotoxic effects are more pronounced in actively dividing cells, potentially by inducing cell cycle arrest.[1][11][12]
-
Inherent Sensitivity: Some primary cells can be more sensitive to chemical stressors, while certain cancer cell lines may have developed resistance mechanisms that make them less susceptible to cytotoxic agents.[1] For example, this compound was found to have a minimal cytotoxic effect on normal human skin fibroblasts and breast cells at concentrations that were toxic to breast cancer cell lines.[1]
Q3: What are the known off-target effects of this compound?
A3: this compound is highly selective for SIRT2. However, at concentrations approximately 10-fold higher than its IC50 for SIRT2, it can begin to inhibit SIRT1 and SIRT3.[4][5] It is crucial to perform dose-response experiments to use the lowest effective concentration and to confirm target engagement, for instance by assessing α-tubulin acetylation, to minimize potential off-target effects.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is insoluble in water and ethanol but soluble in DMSO.[4] It is critical to use fresh, high-quality, anhydrous DMSO, as moisture can reduce solubility.[4] You may need to gently warm the solution (e.g., in a 50°C water bath) and use an ultrasonicator to fully dissolve the compound.[4] For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4][5]
Q5: What concentration range of this compound should I use for my initial experiments?
A5: The effective concentration of this compound is highly cell-type dependent. For initial screening, a range of 1 µM to 20 µM is often used.[11][13] For example, in microglial BV2 cells, 10 µM this compound was shown to induce apoptosis and necrosis.[5] In some breast cancer cell lines, effects on viability were seen at 1 µM, 5 µM, and 10 µM.[11] However, some cell lines may require higher concentrations, with IC50 values reported as high as 80.2 µM for Hs 683 cells.[5] A comprehensive dose-response curve is essential for each specific cell type to determine the optimal concentration.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Unexpectedly High Toxicity in Primary Cultures at Low this compound Concentrations
| Possible Cause | Recommended Solution |
| Inherent sensitivity of primary cells. | Primary cells can be fragile and more sensitive to any chemical compound, including DMSO, the solvent for this compound. Action: Perform a detailed dose-response curve starting at a very low concentration (e.g., 0.1 µM). Always include a vehicle-only (DMSO) control group to assess solvent toxicity. |
| Suboptimal primary cell health or handling. | Primary cells are sensitive to damage during thawing and routine handling. Centrifuging primary cells immediately after thawing, for example, can cause significant cell death. |
| Contamination. | Primary cultures can be susceptible to contamination from host tissue or during handling, which can exacerbate stress and toxicity.[14] |
Problem 2: No or Low Cytotoxic Effect Observed in a Cancer Cell Line
| Possible Cause | Recommended Solution |
| Cell line is resistant to this compound-mediated toxicity. | Not all cell lines are equally sensitive. For instance, luminal breast cancer cells were found to be less sensitive to this compound than triple-negative breast cancer cells.[1] |
| This compound effect is cytostatic, not cytotoxic. | This compound can induce cell cycle arrest without causing immediate cell death.[1][5] Standard cytotoxicity assays (like MTT) measure metabolic activity, which is linked to both viability and proliferation.[11] |
| Precipitation of this compound in culture medium. | This compound has poor aqueous solubility.[4] Adding a high concentration of DMSO stock directly to the medium can cause the compound to precipitate, reducing its effective concentration. |
Problem 3: Inconsistent or Irreproducible Results Between Experiments
| Possible Cause | Recommended Solution |
| Degradation of this compound stock solution. | Repeated freeze-thaw cycles can degrade the compound.[4] |
| Variability in cell culture conditions. | Cell confluency, passage number, and minor variations in media or supplements can all impact experimental outcomes. |
| Donor-to-donor variability (primary cells). | A significant challenge with primary cells is the biological variation between donors.[9] |
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Comparative Effects of this compound on Various Cell Types
| Cell Type | Description | This compound Concentration / IC₅₀ | Observed Effect | Citation(s) |
| Primary Midbrain Cultures | Mouse Dopaminergic Neurons | Not specified | Protective against α-Synuclein toxicity | [4] |
| Primary Splenocytes | Mouse | 10 µM | Decreased LPS-induced TNF-α and IL-6 production | [15] |
| Human Skin Fibroblasts | Normal Primary Cells | 0.001–0.5 mM | Minimal cytotoxic effect | [1] |
| MCF-10A | Normal Breast Epithelial Cell Line | 0.001–0.5 mM | Minimal cytotoxic effect | [1] |
| C6 Glioma | Rat Glioma Cell Line | Not specified | Induction of necrosis and caspase-3 dependent apoptosis | [4] |
| MDA-MB-231 | Human Breast Cancer Cell Line | 1-10 µM | Decreased cell viability (proliferation-dependent) | [11][12] |
| HCC1937 | Human Breast Cancer Cell Line | IC₅₀ = 1.326 µM | Inhibition of cell viability | [1] |
| Hs 683 | Human Glioma Cell Line | IC₅₀ = 80.2 µM | Antiproliferative activity | [5] |
| U-373MG | Human Glioblastoma Cell Line | IC₅₀ = 47.6 µM | Antiproliferative activity | [5] |
| HepAD38 / HepG2-NTCP | Human Hepatoma Cell Lines | Up to high concentrations | Minimal cytotoxicity | [16] |
Table 2: this compound Inhibitory Selectivity
| Target | IC₅₀ |
| SIRT2 | 3.5 µM |
| SIRT1 | 30 µM |
| SIRT3 | 91 µM |
| (Data sourced from[5]) |
Experimental Protocols
Protocol 1: General Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess metabolic activity as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Western Blot for Acetylated α-Tubulin (Target Engagement Assay)
This protocol verifies that this compound is inhibiting SIRT2 within the cell by measuring the acetylation of its known substrate, α-tubulin.
-
Cell Treatment & Lysis: Plate cells in 6-well plates. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin. In parallel, probe a separate membrane or strip the first one and re-probe with an antibody for total α-tubulin or a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin (or the loading control) indicates successful SIRT2 inhibition by this compound.
Section 4: Signaling Pathways and Workflow Visualizations
Diagram 1: this compound Experimental Workflow
Caption: A typical workflow for assessing this compound effects in cell culture.
Diagram 2: SIRT2 Inhibition and Downstream Cellular Effects
Caption: this compound inhibits SIRT2, leading to various downstream cellular effects.
Diagram 3: Troubleshooting Logic for Unexpected Toxicity Results
Caption: A decision tree for troubleshooting unexpected this compound toxicity data.
References
- 1. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Similarities and Differences in the Expression of Drug-Metabolizing Enzymes between Human Hepatic Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. audubonbio.com [audubonbio.com]
- 11. mdpi.com [mdpi.com]
- 12. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. invivochem.com [invivochem.com]
- 16. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare AGK2 stock solution for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing AGK2 stock solutions for in vivo studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to ensure successful and reproducible experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | This compound has low aqueous solubility. The order of solvent addition is critical. | Ensure you are adding co-solvents sequentially as specified in the protocol. Gentle warming (e.g., 50-60°C water bath) and/or sonication can be used to aid dissolution. Prepare the working solution fresh on the day of use to minimize stability issues.[1] |
| Inconsistent experimental results. | Improper storage of stock solution leading to degradation. Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes and store at -20°C for short-term (up to 1-6 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.[2] |
| Difficulty achieving the desired final concentration. | Incorrect calculations or limitations of the solvent system. | Use the provided molarity and dilution calculators to ensure accurate calculations. Be aware of the solubility limits in different vehicle formulations. For higher concentrations, a formulation with co-solvents like PEG300 and Tween-80 may be necessary. |
| Vehicle control shows unexpected effects. | The vehicle itself might have biological effects, especially at higher concentrations of DMSO or other solvents. | It is crucial to include a vehicle control group in your experiment that receives the same solvent mixture without this compound.[3] For instance, if the final this compound solution contains 4% DMSO, the control group should be injected with a 4% DMSO solution in the same base vehicle (e.g., normal saline).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making an initial this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing initial high-concentration stock solutions of this compound.[1][3][4] It is soluble in DMSO up to 10 mg/mL (23.03 mM).[2] For optimal results, use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce solubility.[2][1]
Q2: Can I dissolve this compound directly in aqueous solutions like saline or water?
A2: No, this compound is practically insoluble in water and ethanol.[1] A co-solvent system is required for in vivo administration.
Q3: What are common vehicle formulations for intraperitoneal (i.p.) injection of this compound in mice?
A3: Two common formulations are:
-
A simple dilution of a DMSO stock into normal saline. One study used a final concentration of 4% DMSO in normal saline.[3]
-
A more complex vehicle containing DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, aliquoted stock solutions in DMSO should be kept at -80°C (stable for up to a year).[2] For shorter-term storage, -20°C is acceptable for up to six months.[2] It is recommended to prepare the final working solution for injection fresh on the day of the experiment.[2]
Q5: What is a typical dosage of this compound used in mice?
A5: Dosages can vary depending on the study design. Reported intraperitoneal dosages include 1 µmol/mouse and 5 mg/kg.[3][5][6]
Quantitative Data Summary
The following tables provide a summary of solubility and example preparation concentrations for this compound.
Table 1: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL (~23 mM) |
| Water | < 1 mg/mL (Insoluble)[1][7] |
| Ethanol | < 1 mg/mL (Insoluble)[1][7] |
| In Vivo Formulation 1 | ≥ 0.5 mg/mL (1.15 mM) |
| (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | |
| In Vivo Formulation 2 | ≥ 0.5 mg/mL (1.15 mM)[7] |
| (10% DMSO, 90% (20% SBE-β-CD in Saline)) |
Table 2: Example Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Mass of this compound (MW: 434.27 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 2.3027 mL |
| 5 mM | 5 mg | 2.3027 mL |
| 10 mM | 10 mg | 2.3027 mL |
Data adapted from publicly available supplier information.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO and Normal Saline
This protocol is adapted from a study involving intraperitoneal injections in mice.[3]
-
Prepare a 10 mM stock solution: Dissolve 25 mg of this compound in 5.757 mL of high-quality DMSO.
-
Vortex/Sonicate: Ensure the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Dilute to working solution: Dilute the 10 mM stock solution in normal saline to achieve the final desired concentration. For example, to make a 400 µM working solution with 4% DMSO, mix 1 part of the 10 mM stock solution with 24 parts of normal saline.
-
Administer: The final solution is ready for intraperitoneal injection.
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle
This protocol is suitable for achieving a stable formulation for in vivo use.
-
Prepare a concentrated stock solution in DMSO: For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Sequential Addition of Solvents: To prepare a 1 mL working solution (e.g., 0.5 mg/mL): a. Take 50 µL of the 10 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 500 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
Use Immediately: It is recommended to use this final mixed solution immediately for optimal results.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing an this compound working solution for in vivo studies.
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 7. invivochem.com [invivochem.com]
Preventing AGK2 precipitation in aqueous solutions
Welcome to the technical support center for AGK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family.[1][2][3] It functions by binding to the active site of the SIRT2 enzyme, thereby disrupting its deacetylase activity.[3] This inhibition leads to alterations in the acetylation status of SIRT2's target proteins, which can influence a variety of cellular processes including gene expression, cytoskeletal dynamics, and cell cycle progression.[3] this compound shows significantly less activity against SIRT1 and SIRT3.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture media. Why is this happening?
This compound is poorly soluble in water and ethanol.[1] Direct dilution of a concentrated DMSO stock solution into an aqueous buffer or media can cause the compound to crash out of solution, leading to the precipitation you are observing. It is crucial to use appropriate co-solvents to maintain its solubility when preparing working solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[1] For maximum solubility, warming the solution in a 50°C water bath and ultrasonication may be beneficial.[1]
Q4: How should I store my this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid this compound precipitation in your experiments.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous media. | This compound is insoluble in aqueous solutions. | Prepare an intermediate solution using co-solvents before final dilution. Follow the detailed protocols for in vitro or in vivo working solutions provided below. |
| My this compound stock solution in DMSO appears cloudy or has particulates. | The concentration may be too high, or the DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO.[1] Try warming the solution in a 50°C water bath and using ultrasonication to aid dissolution.[1] If cloudiness persists, consider preparing a fresh stock at a slightly lower concentration. |
| I prepared a working solution with co-solvents, but it became cloudy over time. | The working solution may not be stable for long periods. | It is recommended to use the final mixed working solution immediately for optimal results.[1] Avoid storing diluted aqueous solutions. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | Up to 10 mg/mL (23.02 mM) | [1] Some sources indicate solubility up to 10 mM. Warming and ultrasonication can aid dissolution.[1] Use of fresh DMSO is critical as absorbed moisture reduces solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 4.34 mg of this compound (MW: 434.27 g/mol ) in 1 mL of DMSO.
-
If necessary, warm the vial in a 50°C water bath and sonicate until the solution is clear.[1]
-
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vitro (Cell-Based) Assays
This protocol is designed to create a working solution that is compatible with aqueous cell culture media.
-
Materials: this compound DMSO stock solution, PEG300, Tween-80, ddH₂O or saline.
-
Example Procedure (for a 1 mL working solution):
-
Start with 50 µL of a 10 mg/mL clarified this compound stock solution in DMSO.[1]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
Important: This mixed solution should be used immediately for the best results.[1] The final concentration of DMSO in this formulation is 5%. Depending on your cell line's sensitivity, you may need to adjust the final concentration and include a vehicle control in your experiments.
-
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
This formulation is designed to create a clear solution suitable for administration in animal models.
-
Materials: this compound DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).
-
Example Procedure (for a 1 mL working solution):
-
Start with 100 µL of a 5.0 mg/mL this compound stock solution in DMSO.[2]
-
Add 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and mix until the solution is uniform.[2]
-
Add 450 µL of saline to reach the final volume of 1 mL.[2]
-
Note: The components should be added sequentially and mixed well at each step.[4]
-
Visualizations
Caption: Mechanism of action for this compound as a SIRT2 inhibitor.
Caption: Workflow for preparing this compound solutions.
References
Addressing variability in AGK2 experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with AGK2, a selective SIRT2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1][2] Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity, which plays a crucial role in various cellular processes, including the deacetylation of α-tubulin.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for SIRT2 over other sirtuins. The IC50 (half-maximal inhibitory concentration) for SIRT2 is approximately 3.5 µM.[1][2] In contrast, its inhibitory activity against SIRT1 and SIRT3 is much lower, with IC50 values of 30 µM and 91 µM, respectively.[1][2]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. Gentle warming and ultrasonication can aid dissolution. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use newly opened DMSO.[5] Stock solutions should be aliquoted and stored at -20°C for up to 6 months or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Commonly reported effective concentrations range from 1 µM to 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: I am observing significant variability in my results. What are the common causes?
Variability in this compound experiments can arise from several factors:
-
Inconsistent this compound concentration: Improper dissolution or storage of this compound can lead to variations in the actual concentration used.
-
Cell density: The number of cells seeded can significantly impact the apparent IC50 value.[6][7][8]
-
Cell passage number: Using cells with high passage numbers can lead to phenotypic drift and altered drug responses.
-
DMSO concentration: High concentrations of DMSO in the final culture medium can have cytotoxic effects. It is crucial to maintain a consistent and low final DMSO concentration across all wells, including vehicle controls.
-
Lack of proper controls: The inclusion of both vehicle controls (DMSO) and an inactive control compound like AGK7 is essential to differentiate specific SIRT2 inhibition from off-target or solvent effects.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of SIRT2 Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure proper storage at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For small volumes, use low-retention pipette tips. |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Low SIRT2 Expression in Cell Line | Confirm SIRT2 expression in your cell line of interest via Western blot or qPCR. |
| High Cell Density | Optimize cell seeding density. High cell numbers can metabolize the compound or mask its effects.[6][8] |
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Use the lowest effective concentration of this compound determined from your dose-response curve to minimize off-target effects. At concentrations significantly above the IC50 for SIRT2, this compound may inhibit SIRT1 and SIRT3.[1][2] |
| DMSO Cytotoxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls. |
| Lack of Specificity Control | Include AGK7, an inactive structural analog of this compound, as a negative control in your experiments to distinguish between SIRT2-specific effects and other cellular responses.[9][10] |
| Off-target Kinase Inhibition | Be aware that some small molecule inhibitors can have off-target effects on kinases.[11][12] If you suspect this, consider using a structurally different SIRT2 inhibitor as a comparison or performing a kinase activity screen. |
Issue 3: Variability in Cell Viability (e.g., MTT) Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid the outer wells of the plate, which are prone to evaporation. |
| Variable Incubation Times | Standardize the incubation time with this compound and the MTT reagent across all plates and experiments. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance. |
| This compound Interference with MTT Reduction | At higher concentrations, some compounds can interfere with the MTT assay. If you observe an unexpected increase in signal, consider a different viability assay (e.g., CellTiter-Glo® or a trypan blue exclusion assay). |
Quantitative Data Summary
Table 1: this compound IC50 Values for Sirtuin Deacetylase Activity
| Sirtuin Target | IC50 (µM) | Reference(s) |
| SIRT2 | 3.5 | [1][2] |
| SIRT1 | 30 | [1][2] |
| SIRT3 | 91 | [1][2] |
Table 2: Experimentally Determined IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference(s) |
| HeLa (Cervical Cancer) | Cell Growth | 24 h | Dose-dependent inhibition observed | [13] |
| BV2 (Microglia) | Cell Death | Not Specified | 10 µM induced apoptosis/necrosis | [13] |
| HepAD38 (Hepatitis B) | HBV Replication | 7 days | Effective at 10 µM | [14] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol describes the detection of changes in α-tubulin acetylation in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound and AGK7 (inactive control)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, AGK7 (as a negative control), and a vehicle control (DMSO) for the determined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Cell Viability MTT Assay
This protocol outlines the steps for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound and vehicle control (DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
Mandatory Visualizations
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and altered microtubule stability.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical flow for troubleshooting variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. scholar.harvard.edu [scholar.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. invivochem.com [invivochem.com]
- 14. medkoo.com [medkoo.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: AGK2 and its Inactive Isomer AGK7
Welcome to the technical support center for the SIRT2 inhibitor, AGK2, and its inactive isomer, AGK7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these compounds in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and reversible inhibitor of the mammalian sirtuin 2 (SIRT2) enzyme.[1] SIRT2 is a nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase (HDAC) that plays a role in various cellular processes, including cell cycle progression, neurodegeneration, and tumorigenesis.[1] this compound exerts its effects by inhibiting the deacetylase activity of SIRT2.[2]
Q2: What is AGK7 and why is it used as a negative control for this compound?
A2: AGK7 is a structural isomer of this compound.[3][4] It is considered an inactive control for experiments involving this compound because it is structurally very similar but has significantly less inhibitory activity against SIRT2.[4][5] Using AGK7 as a negative control helps to ensure that the observed effects of this compound are due to the specific inhibition of SIRT2 and not due to off-target effects of the chemical scaffold.[6][7]
Q3: What is the selectivity of this compound for SIRT2 over other sirtuins?
A3: this compound is a selective inhibitor of SIRT2. It displays minimal activity against SIRT1 or SIRT3 at concentrations where it effectively inhibits SIRT2.[1] This selectivity is crucial for attributing experimental results specifically to the inhibition of SIRT2.
Q4: What are the common research applications of this compound?
A4: this compound is utilized in a variety of research areas, including:
-
Neurodegeneration: It has been shown to protect dopaminergic neurons from α-synuclein-mediated toxicity in models of Parkinson's disease.[1]
-
Cancer Research: this compound can decrease cancer stem cell populations and inhibit SIRT2-induced autophagy in cancer cell lines.[1]
-
Immunology: It has been observed to activate the NLRP3 inflammasome in mouse bone marrow-derived macrophages.[1]
-
Virology: Studies have shown that this compound can inhibit the replication of the Hepatitis B virus (HBV).[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Compound Degradation: Improper storage may have led to the degradation of this compound. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration of this compound used may be too low to inhibit SIRT2 effectively in your specific cell type or experimental system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your model. Start with a concentration range around the reported IC50 (3.5 µM) and adjust as needed. | |
| Cellular Resistance: The cell line you are using may be resistant to the effects of SIRT2 inhibition. | Consider using a different cell line that has been shown to be sensitive to this compound. You can also investigate the expression levels of SIRT2 in your cells. | |
| High cell toxicity or off-target effects observed. | High Concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound. Use the lowest effective concentration determined from a dose-response curve. |
| Off-Target Effects: The observed phenotype may not be due to SIRT2 inhibition. | Crucially, include the inactive isomer AGK7 as a negative control in your experiments. If the same toxic effects are observed with AGK7, it is likely an off-target effect of the chemical structure.[9] | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your cell culture media is low and non-toxic. Run a vehicle control (media with the same concentration of solvent but without this compound or AGK7). | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density. |
| Compound Preparation: Inconsistent preparation of this compound and AGK7 solutions can lead to variability. | Prepare fresh working solutions from a concentrated stock for each experiment. Ensure the compounds are fully dissolved. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and AGK7 against Sirtuins
| Compound | Target | IC50 | Reference |
| This compound | SIRT2 | 3.5 µM | [1][10][11] |
| SIRT1 | > 50 µM | [1] | |
| SIRT3 | > 50 µM | [1] | |
| AGK7 | SIRT1 | > 50 µM | [4] |
| SIRT2 | > 50 µM | [4] | |
| SIRT3 | > 5 µM | [4] |
Table 2: Effect of this compound on Cell Viability in HepAD38 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~95 |
| 40 | ~90 |
| 80 | ~85 |
| 160 | ~80 |
Data is estimated from the graphical representation in the cited source.[8]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound and AGK7 on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and AGK7
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M glycine in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and AGK7 in complete medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Acetylated α-tubulin
This protocol is used to confirm the inhibitory activity of this compound on SIRT2 by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
Cells treated with this compound, AGK7, and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities of acetylated-α-tubulin and normalize to the α-tubulin loading control. An increase in the ratio of acetylated-α-tubulin to total α-tubulin in this compound-treated cells compared to controls indicates SIRT2 inhibition.
Visualizations
Caption: SIRT2 Signaling Pathway and Point of this compound/AGK7 Intervention.
Caption: General Experimental Workflow for Using this compound and AGK7.
References
- 1. stemcell.com [stemcell.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AGK7, structural isomer of this compound (CAS 304896-21-7) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. AGK7 | CymitQuimica [cymitquimica.com]
- 6. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
Validating AGK2 Efficacy In Vivo: A Comparative Guide for Researchers
AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2), has emerged as a promising therapeutic agent in a variety of preclinical animal models.[1][2] Its mechanism, centered on the inhibition of the NAD-dependent deacetylase SIRT2, influences a range of cellular processes including inflammation, apoptosis, and metabolic regulation.[3][4] This guide provides an objective comparison of this compound's performance against relevant controls and alternatives across different disease models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific investigation.
Comparative Efficacy of this compound Across Disease Models
The in vivo efficacy of this compound has been validated in models of neurodegenerative disease, infectious disease, ischemia-reperfusion injury, and inflammation. The following tables summarize the quantitative outcomes of this compound treatment compared to control or alternative interventions.
Table 1: Neuroprotective Effects of this compound
| Disease Model | Animal Model | Treatment Group | Key Outcome Measure | Result | Statistical Significance | Reference |
| Focal Cerebral Ischemia | Mouse (MCAO) | This compound (1 mg/kg) | Infarct Area (%) | Reduced | p < 0.001 vs. Vehicle | [5] |
| Vehicle Control | Infarct Area (%) | Baseline | - | [5] | ||
| This compound (1 mg/kg) | Neurological Severity Score | Improved (Lower Score) | p < 0.01 vs. Vehicle | [5] | ||
| Vehicle Control | Neurological Severity Score | Baseline (Higher Score) | - | [5] | ||
| Parkinson's Disease | Drosophila | This compound (fed 250-1000 µM) | Dopaminergic Neuron Survival | Rescued α-synuclein toxicity | p < 0.01 vs. Vehicle | [6][7] |
| AK-1 (SIRT2 Inhibitor) | Dopaminergic Neuron Survival | Rescued α-synuclein toxicity | p < 0.01 vs. Vehicle | [6] | ||
| AGK7 (Inactive Analog) | Dopaminergic Neuron Survival | No effect | - | [6] | ||
| Neuroinflammation | Mouse (LPS-induced) | This compound + LPS | Brain iNOS Expression | Suppressed | Not specified | [8] |
| LPS Only | Brain iNOS Expression | Increased | - | [8] |
Table 2: this compound in Infectious and Inflammatory Diseases
| Disease Model | Animal Model | Treatment Group | Key Outcome Measure | Result | Statistical Significance | Reference |
| Hepatitis B Virus (HBV) | HBV Transgenic Mouse | This compound (82 mg/kg) | Serum HBV DNA | Inhibited | Not specified | [3][9][10] |
| Vehicle Control | Serum HBV DNA | Baseline | - | [3][9][10] | ||
| Tuberculosis | Mouse (M.tb infected) | BCG + this compound (5 mg/kg) | Lung Bacterial Burden (CFU) | Significantly Reduced | p < 0.05 vs. BCG alone | [11][12][13] |
| BCG Vaccination | Lung Bacterial Burden (CFU) | Reduced vs. Unvaccinated | - | [11][12][13] | ||
| Unvaccinated | Lung Bacterial Burden (CFU) | Highest Burden | - | [11][12][13] | ||
| Sepsis | Mouse (CLP model) | This compound | Blood TNF-α (pg/ml) | 26.8 ± 2.8 | p=0.0034 vs. Vehicle | [1][2] |
| Vehicle Control | Blood TNF-α (pg/ml) | 298.3 ± 24.6 | - | [1][2] | ||
| This compound | Blood IL-6 (pg/ml) | 232.6 ± 133.0 | p=0.0344 vs. Vehicle | [1][2] | ||
| Vehicle Control | Blood IL-6 (pg/ml) | 633.4 ± 82.8 | - | [1][2] |
Table 3: this compound in Ischemia-Reperfusion and Hypertrophy Models
| Disease Model | Animal Model | Treatment Group | Key Outcome Measure | Result | Statistical Significance | Reference |
| Cardiac Hypertrophy | Mouse (TAC model) | This compound (40 mg/kg) | Cardiac Function | Protected against decline | Not specified | [4] |
| Vehicle Control | Cardiac Function | Decline post-TAC | - | [4] | ||
| Renal Ischemia-Reperfusion | Mouse | This compound | Tubular Apoptotic Cells | Significantly Reduced | p < 0.01 vs. I/R Group | [14] |
| Ischemia-Reperfusion | Tubular Apoptotic Cells | Increased | p < 0.01 vs. Sham | [14] | ||
| Sham Operation | Tubular Apoptotic Cells | Baseline | - | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding and replicating in vivo studies.
SIRT2-Mediated Apoptotic Signaling in Ischemia
In models of renal and cerebral ischemia, SIRT2 activation contributes to apoptosis by deacetylating and promoting the nuclear translocation of the transcription factor FOXO3a.[5][14] This, in turn, upregulates pro-apoptotic genes like FasL. This compound, by inhibiting SIRT2, prevents this cascade, thereby reducing cell death.[14]
General Workflow for In Vivo Efficacy Testing
A typical preclinical study to validate the efficacy of a compound like this compound involves several key stages, from animal model induction to endpoint analysis. The following diagram illustrates a representative workflow for a cerebral ischemia study.
Detailed Experimental Protocols
Accurate and detailed methodologies are essential for the reproducibility of scientific findings. Below are synthesized protocols from the cited literature for key animal models.
Focal Cerebral Ischemia (MCAO Model)
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Procedure: Anesthesia is administered. The middle cerebral artery (MCA) is occluded for 1 hour using an intraluminal filament. This is followed by a 24-hour reperfusion period where blood flow is restored.[5]
-
Treatment: this compound (e.g., 1 mg/kg) or a vehicle control is typically administered intraperitoneally (IP) at the onset of reperfusion.[5]
-
Analysis:
-
Neurological Deficit: Assessed using a neurological severity score (NSS) on a defined scale prior to sacrifice.[5]
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is quantified as a percentage of the total hemisphere area.[5]
-
Molecular Analysis: Western blotting is used to measure protein levels of SIRT2, apoptotic markers (cleaved caspase-3, Bcl-xL), and signaling molecules (p-AKT, p-JNK) in brain tissue lysates.[5]
-
Hepatitis B Virus (HBV) Infection Model
-
Animal Model: HBV transgenic mice, which constitutively express HBV antigens.[9]
-
Procedure: Mice are randomly assigned to experimental and control groups.
-
Treatment: this compound is administered via abdominal injection (e.g., 82 mg/kg daily for 7 days). The control group receives the vehicle (e.g., 60% PEG400 + 40% saline).[9][10]
-
Analysis:
-
Serum Analysis: Blood samples are collected at baseline and specified time points (e.g., day 4, day 7). Serum levels of HBV DNA, HBeAg, and HBsAg are quantified using qPCR and ELISA.[3][9]
-
Hepatic Analysis: At the end of the treatment period, mice are sacrificed, and liver tissue is collected. Hepatic HBV DNA, RNA, and HBc protein levels are measured by qPCR and Western blot.[3][9]
-
Tuberculosis (BCG Vaccination Model)
-
Procedure: Mice are divided into three groups: Unvaccinated, BCG-vaccinated, and BCG-vaccinated plus this compound treatment. Seven days after vaccination, mice are infected with a low dose of M. tuberculosis (~100 CFU).[13]
-
Treatment: this compound (e.g., 5 mg/kg) is administered intraperitoneally three times a week for two weeks, starting at the time of vaccination.[12]
-
Analysis:
-
Bacterial Load: At 60 days post-infection, mice are sacrificed, and lungs and spleens are homogenized. The number of viable bacteria is determined by plating serial dilutions and counting colony-forming units (CFU).[11][13]
-
Immune Response: Splenocytes or lung cells can be isolated and stimulated ex vivo to analyze T-cell memory responses (e.g., percentage of IFNγ-secreting CD4+ T cells) via flow cytometry.[11][12]
-
References
- 1. invivochem.com [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo [medsci.org]
- 4. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Lipopolysaccharide Induced Neuroinflammation through Regulation of Mitogen-Activated Protein Kinase Phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AGK2 and SirReal2 for SIRT2 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of sirtuin inhibitors, selecting the optimal tool for investigating SIRT2 is paramount. This guide provides a comprehensive comparison of two prominent SIRT2 inhibitors, AGK2 and SirReal2, focusing on their respective potencies and the experimental frameworks used to evaluate them.
This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor performance, and visualizes the cellular context of SIRT2 activity.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a critical determinant of its utility in research and potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of the reported IC50 values for this compound and SirReal2 against SIRT2, derived from a study that performed a direct comparison under identical experimental conditions.
| Inhibitor | SIRT2 IC50 (Deacetylation Activity) | Selectivity Profile |
| This compound | ~3.5 - 9 μM[1][2] | Selective for SIRT2 over SIRT1 and SIRT3, though less so than SirReal2.[2] |
| SirReal2 | 0.23 μM[1] | Highly selective for SIRT2, with minimal inhibition of other sirtuins.[1] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is from a direct comparative study to provide a standardized assessment.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of SIRT2 and competing with the NAD+ co-substrate.[1]
SirReal2 exhibits a more complex mechanism. It is non-competitive with respect to NAD+ but competitive with the acetylated peptide substrate. This unique mode of action contributes to its high selectivity for SIRT2.[1]
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable inhibitor comparison. The following are detailed methodologies for key experiments used to characterize and compare SIRT2 inhibitors like this compound and SirReal2.
In Vitro Enzymatic Assay for SIRT2 Inhibition (Fluorometric)
This assay quantifies the enzymatic activity of SIRT2 in the presence of an inhibitor by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound and SirReal2 compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the inhibitors (this compound and SirReal2) in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, excluding the negative control wells.
-
Add the diluted inhibitors to their respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader (excitation and emission wavelengths will be specific to the fluorophore used).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for α-Tubulin Acetylation
This assay assesses the ability of an inhibitor to block SIRT2 activity within a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin. An increase in acetylated α-tubulin indicates SIRT2 inhibition.
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and SirReal2 compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, SirReal2, or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the functional implications of SIRT2 inhibition and the experimental processes involved, the following diagrams are provided.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
Caption: Workflow for comparing SIRT2 inhibitor potency.
References
Unveiling On-Target Efficacy: A Comparative Guide to SIRT2 Inhibition via AGK2 and siRNA Knockdown
A critical aspect of pharmacological research is the validation of a small molecule inhibitor's specificity. This guide provides a comparative analysis of the selective SIRT2 inhibitor, AGK2, and the genetic approach of SIRT2 siRNA knockdown. By examining their effects across various cellular models and signaling pathways, this document serves as a resource for researchers to objectively assess the on-target efficacy of this compound.
Comparative Data Summary
The following tables summarize quantitative data from studies that have directly compared the effects of this compound and SIRT2 siRNA knockdown on various cellular processes.
Table 1: Effects on Neuroprotection and α-Synuclein Toxicity
| Parameter | This compound Treatment | SIRT2 siRNA Knockdown | Cell Model | Reference |
| α-Synuclein-mediated toxicity | Dose-dependent reduction | Similar rescue of toxicity | Cellular model of Parkinson's disease | [1][2] |
| Dopaminergic cell death | Protection observed | Not explicitly quantified in direct comparison | Primary midbrain cultures | [1] |
| Axonal degeneration | Protection via microtubule hyperacetylation | Enhanced microtubule acetylation and resistance to degeneration | WldS mice | [3] |
Table 2: Impact on Microtubule Acetylation
| Parameter | This compound Treatment | SIRT2 siRNA Knockdown | Cell Model | Reference |
| α-tubulin acetylation | Increased levels | Moderate increase in tubulin acetylation | HeLaS3 cells | [4] |
| Perinuclear microtubule hyperacetylation | Sufficient to induce hyperacetylation | Sufficient to induce hyperacetylation | HeLaS3 cells | [4] |
| Mitotic spindle MT acetylation | Increased levels | Depletion reduced acetylation, this compound reversed this | Mitotic and interphase cells | [5] |
Table 3: Modulation of Inflammatory and Cellular Stress Responses
| Parameter | This compound Treatment | SIRT2 siRNA Knockdown | Cell Model/System | Reference |
| LPS-induced inflammatory reactions | Decreased TNF-α and IL-6 | Not explicitly quantified in direct comparison | Mice | [3] |
| Cellular necrosis (TNF-α induced) | Not explicitly quantified in direct comparison | Blocked necrosis | Ischemic stroke model | [3] |
| Sepsis survival rate | Improved survival | Knockdown enhanced autophagy | Septic mice and HK-2 cells | [6] |
Experimental Protocols
SIRT2 Inhibition with this compound
A common method for pharmacological inhibition of SIRT2 involves the use of the cell-permeable and selective inhibitor, this compound.
-
Preparation and Application: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentration for treating cells. Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO) alone.
-
Concentration and Duration: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Concentrations ranging from 5 µM to 10 µM are frequently used.[7][8] Treatment durations can range from a few hours to several days, depending on the experimental design.
-
Selectivity: this compound exhibits selectivity for SIRT2, with a reported IC50 of 3.5 µM. It shows significantly less activity against SIRT1 and SIRT3 at higher concentrations.[9][10]
SIRT2 siRNA Knockdown
Genetic knockdown of SIRT2 using small interfering RNA (siRNA) is a standard method to validate the on-target effects of pharmacological inhibitors.
-
Transfection: Cells are transiently transfected with siRNA molecules specifically designed to target SIRT2 mRNA. A non-targeting or scrambled siRNA is used as a negative control. Transfection is typically performed using lipid-based reagents according to the manufacturer's instructions.
-
Duration of Knockdown: The efficiency and duration of knockdown can vary. Cells are often incubated for 48 to 72 hours post-transfection to allow for sufficient reduction of SIRT2 protein levels.[4][6]
-
Verification of Knockdown: The efficiency of SIRT2 knockdown is crucial and should be verified at the protein level using methods such as Western blotting. A knockdown efficiency of approximately 80% has been reported in some studies.[6]
Visualizing the Workflow and Pathways
Experimental Workflow for Cross-Validation
Caption: A generalized workflow for cross-validating a SIRT2 inhibitor with siRNA knockdown.
SIRT2 Signaling in Neuroprotection
Caption: Inhibition of SIRT2 by this compound or siRNA prevents the deacetylation of α-synuclein and α-tubulin, mitigating neurotoxicity.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Furry promotes acetylation of microtubules in the mitotic spindle by inhibition of SIRT2 tubulin deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AGK2 and Tenovin-6 in Cancer Cells: A Guide for Researchers
A comprehensive evaluation of two prominent sirtuin inhibitors, AGK2 and Tenovin-6, reveals distinct mechanisms of action and therapeutic potential in oncology research. This guide provides a comparative analysis of their performance in cancer cells, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.
This compound, a selective inhibitor of Sirtuin 2 (SIRT2), and Tenovin-6, an inhibitor of both Sirtuin 1 (SIRT1) and SIRT2, have emerged as valuable chemical probes to investigate the roles of these deacetylases in cancer progression.[1][2] While both compounds exhibit anti-neoplastic properties, their differing specificities translate to distinct downstream effects on cellular signaling pathways, cell fate, and overall efficacy. This guide aims to provide a clear comparison of these two molecules, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Analysis
The following tables summarize the inhibitory concentrations (IC50) of this compound and Tenovin-6 across various cancer cell lines, offering a quantitative snapshot of their potency. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hs 683 | Glioma | 80.2 | [3] |
| U-373 MG | Glioblastoma | 47.6 | [3] |
| HCC1937 | Breast Cancer (TNBC) | 1.326 | [4] |
| MCF7 | Breast Cancer (Luminal A) | 66.198 | [4] |
| MDA-MB-231 | Breast Cancer (TNBC) | >50 (weak effect) | [5] |
Table 2: Comparative IC50 Values of Tenovin-6 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~5-10 | [6] |
| Gastric Cancer Cell Lines (various) | Gastric Cancer | ~5-10 | [7] |
| REH | Acute Lymphoblastic Leukemia | ~1-5 | |
| NALM-6 | Acute Lymphoblastic Leukemia | ~1-5 | |
| Diffuse Large B-cell Lymphoma (various) | Lymphoma | ~2.5-5 | [8] |
Mechanisms of Action: A Tale of Two Pathways
The primary distinction between this compound and Tenovin-6 lies in their target selectivity and the subsequent signaling cascades they modulate.
This compound: Targeting SIRT2 for Cell Cycle Arrest
This compound's anti-cancer activity is predominantly linked to its selective inhibition of the cytoplasmic deacetylase SIRT2.[1][9] This inhibition leads to the hyperacetylation of SIRT2 substrates, including α-tubulin and other proteins involved in cell cycle regulation. A key consequence of this compound treatment is the induction of G1 phase cell cycle arrest.[4][10] This is often mediated by the downregulation of key cell cycle proteins such as Cyclin D1, CDK4, and CDK6.[3][10] In some cancer cell types, this compound has also been shown to induce apoptosis.[3]
Tenovin-6: A Dual SIRT1/SIRT2 Inhibitor with a P53 Connection
Tenovin-6 exhibits a broader inhibitory profile, targeting both SIRT1 and SIRT2.[2][11] Its mechanism of action is frequently associated with the activation of the tumor suppressor protein p53.[2] By inhibiting SIRT1, Tenovin-6 prevents the deacetylation of p53, leading to its stabilization and increased transcriptional activity.[12] This, in turn, can induce apoptosis and cell cycle arrest. Furthermore, a significant aspect of Tenovin-6's anti-tumor effect is its ability to upregulate Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[6][7] This upregulation appears to occur independently of p53 status in some cancer cells, suggesting a broader mechanism of action.[6][7]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Tenovin-6 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Tenovin-6 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anchorage-Independent Growth: Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or Tenovin-6
-
Agar (low melting point)
-
6-well plates
Procedure:
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with 0.3% agar in complete medium (at 40°C to avoid cell damage) to a final concentration of approximately 5,000-10,000 cells per well.
-
Carefully layer 1 mL of the cell-agar suspension on top of the solidified base layer.
-
Treatment: Once the cell layer has solidified, add complete medium containing the desired concentration of this compound or Tenovin-6 (and a vehicle control) on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the treatment-containing medium every 2-3 days.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet.
-
Count the number of colonies in each well using a microscope.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound or Tenovin-6
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or Tenovin-6 as described for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Tenovin-6, as well as a typical experimental workflow.
Caption: this compound inhibits SIRT2, leading to cell cycle arrest.
Caption: Tenovin-6 induces apoptosis and cell cycle arrest.
Caption: A typical workflow for comparing sirtuin inhibitors.
Conclusion
Both this compound and Tenovin-6 represent valuable tools for cancer research, each with a distinct profile. This compound's selectivity for SIRT2 makes it an ideal probe for studying the specific roles of this sirtuin in cell cycle control and cytoskeletal dynamics. In contrast, Tenovin-6's dual inhibition of SIRT1 and SIRT2, coupled with its ability to activate p53 and upregulate DR5, provides a multi-pronged approach to inducing cancer cell death. The choice between these inhibitors will ultimately depend on the specific research question, the cancer type under investigation, and the desired cellular outcome. This guide provides the foundational data and methodologies to empower researchers to make informed decisions and design robust experiments to further elucidate the therapeutic potential of sirtuin inhibition in cancer.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Pharmacological Interactions between SIRT2 Inhibitor this compound and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. invivochem.com [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy of AGK2 Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AGK2, a selective inhibitor of Sirtuin 2 (SIRT2), across various cancer cell lines. The information presented is curated from peer-reviewed studies to assist in evaluating its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
This compound: A Selective SIRT2 Inhibitor
This compound is a cell-permeable and reversible inhibitor of the NAD+-dependent histone deacetylase SIRT2, with an IC50 of 3.5 µM.[1][2] It exhibits significantly less activity against SIRT1 and SIRT3, making it a selective tool for studying the roles of SIRT2 in cellular processes, including cancer development and progression.[1]
Comparative Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | T47D | >100 | [3] |
| MCF7 | 66.198 | [3] | |
| MDA-MB-231 | 35.33 | [3] | |
| MDA-MB-468 | 27.88 | [3] | |
| BT-549 | 42.17 | [3] | |
| HCC1937 | 1.326 | [3] | |
| Glioma | Hs 683 | 80.2 | [1] |
| U-373MG | 47.6 | [1] | |
| Lung Cancer | A549 | Synergistic with DCA | [3] |
| H1299 | Synergistic with DCA | [3] |
Note: Specific IC50 values for this compound as a single agent in A549 and H1299 lung cancer cell lines were not available in the reviewed literature; however, its synergistic effect with dichloroacetic acid (DCA) has been noted.[3]
Comparison with Other SIRT2 Inhibitors
Studies comparing this compound with other SIRT2 inhibitors have provided insights into its relative potency. For instance, in a direct comparison, Tenovin-6 was found to be a more potent cytotoxic agent across several cancer cell lines, while this compound showed weaker effects on cell proliferation. This suggests that the anticancer activity of these inhibitors may not solely be attributed to the inhibition of tubulin deacetylation, a known function of SIRT2.
Combination Therapies
The potential of this compound in combination with other chemotherapeutic agents has been explored. In breast cancer cell lines, this compound has been shown to have synergistic, additive, or antagonistic interactions with paclitaxel, depending on the specific cell line.[3] Furthermore, this compound demonstrated a synergistic interaction with dichloroacetic acid (DCA) in A549 and H1299 lung cancer cell lines.[3] These findings suggest that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance.
Signaling Pathways Modulated by this compound
The mechanism of action of this compound is linked to the inhibition of SIRT2, which in turn affects various downstream signaling pathways implicated in cancer progression.
TGF-β/Smad Pathway in Lung Adenocarcinoma
In lung adenocarcinoma, the protein kinase AK2, which is functionally related to this compound's target family, has been shown to regulate the TGF-β/Smad signaling pathway, a critical pathway in cancer cell migration and invasion.
References
Validating the Neuroprotective Effects of AGK2 In Vivo: A Comparative Guide
The landscape of neuroprotective strategies for neurodegenerative diseases and acute brain injury is continually evolving, with a growing focus on targeting novel pathways to mitigate neuronal damage. Among the promising therapeutic targets is Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in various cellular processes, including inflammation and cell death. AGK2, a potent and selective inhibitor of SIRT2, has emerged as a key pharmacological tool to probe the therapeutic potential of SIRT2 inhibition.[1][2][3][4] This guide provides a comprehensive comparison of the in vivo neuroprotective effects of this compound against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant neuroprotective effects across a range of in vivo models of neurological disorders, including ischemic stroke, Parkinson's disease, Huntington's disease, and Alzheimer's disease. The following tables summarize the key quantitative outcomes from these studies, comparing this compound treatment to control groups and, where available, other SIRT2 inhibitors.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke
| Treatment Group | Dose | Infarct Area (%) | Neurological Severity Score (NSS) | Reference |
| Vehicle Control | - | 35 ± 3 | 9.5 ± 0.5 | [5] |
| This compound | 1 mg/kg | 15 ± 2 | 6.0 ± 0.4** | [5] |
| P < 0.001, **P < 0.01 compared to vehicle control.[5] |
Table 2: Neuroprotective Effects of SIRT2 Inhibitors in Invertebrate Models of Huntington's Disease
| Model Organism | Treatment | Outcome Measure | % Improvement vs. Control | Reference |
| Drosophila | This compound (10 µM) | Reduction in rhabdomere degeneration | Significant (P < 0.02) | [6] |
| Drosophila | AK-1 (10 µM) | Reduction in rhabdomere degeneration | Significant (P < 0.02) | [6] |
| C. elegans | This compound | Rescue of defective touch response | Significant (P < 0.05) | [6] |
| C. elegans | AK-1 | Rescue of defective touch response | Significant (P < 0.05) | [6] |
Table 3: Comparative Effects of SIRT2 Inhibitors in Models of Parkinson's Disease
| Model | Treatment | Outcome | Effect | Reference |
| Primary midbrain cultures | This compound | Protection against α-synuclein-induced dopaminergic cell death | Protective | [1][7] |
| Primary midbrain cultures | AK-1 | Protection against α-synuclein-induced dopaminergic cell death | Protective | [7] |
| Drosophila model | This compound | Rescue of α-synuclein-mediated toxicity | Rescue | [1] |
| Rat model (rotenone-induced) | AK-7 | Amelioration of dopamine depletion and neuron loss | Ameliorative | [7] |
| Mouse model (MPTP-induced) | AK-7 | Amelioration of dopamine depletion and neuron loss | Ameliorative | [7] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are attributed to its ability to modulate several downstream signaling pathways by inhibiting SIRT2. Key mechanisms include the downregulation of pro-apoptotic and inflammatory pathways.
This compound-Mediated Downregulation of FOXO3a and MAPK Signaling
In the context of ischemic stroke, this compound has been shown to confer neuroprotection by downregulating the FOXO3a and MAPK signaling pathways.[5] Inhibition of SIRT2 by this compound leads to a reduction in the phosphorylation of AKT, FOXO3a, JNK, and its downstream target c-Jun.[5] This cascade of events ultimately suppresses apoptosis and promotes neuronal survival.
Caption: this compound inhibits SIRT2, leading to reduced activation of pro-apoptotic pathways.
Regulation of Sterol Biosynthesis in Huntington's Disease
In models of Huntington's disease, the neuroprotective effects of SIRT2 inhibitors like this compound are linked to the downregulation of sterol biosynthesis.[7][8] This is thought to occur through the suppression of the sterol regulatory element-binding protein (SREBP-2).[7]
Caption: this compound-mediated SIRT2 inhibition downregulates sterol biosynthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This surgical model is widely used to induce focal cerebral ischemia, mimicking the conditions of a stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Insert a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound (1 mg/kg) or vehicle intraperitoneally at the time of reperfusion.
Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between ischemic and non-ischemic brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
24 hours after MCAO, euthanize the mouse and perfuse the brain with cold PBS.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix slicer.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.
Neurological Severity Score (NSS) Assessment
The NSS is a composite score used to evaluate post-ischemic neurological deficits.
Procedure: The scoring is typically performed 24 hours after MCAO on a 4-point scale, assessing various motor, sensory, and reflex functions. A higher score indicates a more severe neurological deficit.
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: Inability to walk spontaneously and decreased level of consciousness.
Immunoblotting
This technique is used to detect and quantify specific proteins in brain tissue lysates to elucidate molecular mechanisms.
Materials:
-
Brain tissue from the ischemic hemisphere
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-SIRT2, anti-phospho-AKT, anti-phospho-FOXO3a, anti-phospho-JNK, anti-phospho-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Homogenize brain tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study validating the neuroprotective effects of this compound in a stroke model.
Caption: Workflow for in vivo validation of this compound in an ischemic stroke model.
References
- 1. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
AGK2 vs. Cambinol: A Comparative Guide to SIRT1 and SIRT2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific sirtuin inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used sirtuin inhibitors, AGK2 and Cambinol, with a focus on their specificity for Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).
This objective analysis, supported by experimental data, aims to facilitate an informed choice of inhibitor based on the specific research question and experimental context. We will delve into their inhibitory potency, selectivity, and cellular effects, complemented by detailed experimental protocols and visual representations of the underlying biological pathways.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and Cambinol against SIRT1 and SIRT2 is typically determined through in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Selectivity is often expressed as the ratio of IC50 values for different sirtuin isoforms.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Key Findings |
| This compound | 30 - >50[1][2] | 3.5[1] | 91[1] | - | ~8.6 to >14-fold selectivity for SIRT2 over SIRT1 | This compound is a selective SIRT2 inhibitor with significantly lower potency against SIRT1 and SIRT3[1][2]. |
| Cambinol | 56[3][4] | 59[3][4] | No activity[4] | Weak inhibition (42% at 300 µM)[4] | ~1 | Cambinol is a dual inhibitor of SIRT1 and SIRT2 with nearly equal potency against both isoforms[3][4]. It shows weak or no activity against SIRT3 and SIRT5[4]. |
Note: IC50 values can vary between studies due to different assay conditions.
Mechanism of Action
Both this compound and Cambinol function as inhibitors of the NAD+-dependent deacetylase activity of sirtuins. However, their precise mechanisms of interaction with the enzyme may differ. Cambinol has been described as a competitive inhibitor with respect to the acetylated peptide substrate and non-competitive with respect to NAD+[5]. This suggests that Cambinol binds to the substrate-binding pocket of the sirtuin enzyme.
Cellular Effects and Target Engagement
The activity of sirtuin inhibitors in a cellular context is often assessed by measuring the acetylation status of known sirtuin substrates. The acetylation of p53 is a well-established marker for SIRT1 activity, while the acetylation of α-tubulin is a primary indicator of SIRT2 activity.
-
This compound: Treatment of cells with this compound leads to a significant increase in the acetylation of α-tubulin, confirming its engagement with and inhibition of SIRT2 in a cellular environment.
-
Cambinol: As a dual inhibitor, Cambinol treatment results in the hyperacetylation of both p53 and α-tubulin, indicative of the simultaneous inhibition of SIRT1 and SIRT2.
Signaling Pathways
SIRT1 and SIRT2 are key regulators of numerous cellular processes. Their inhibition by this compound and Cambinol can therefore have profound effects on various signaling pathways.
Figure 1: Simplified SIRT1 Signaling Pathway. SIRT1 is activated by cellular stress and deacetylates key transcription factors like p53, FOXO, and NF-κB to regulate cellular responses. Cambinol inhibits SIRT1, leading to increased p53 and NF-κB activity and decreased FOXO activity.
Figure 2: Simplified SIRT2 Signaling Pathway. SIRT2 is involved in regulating the cell cycle and cytoskeletal dynamics, primarily through the deacetylation of α-tubulin. Both this compound and Cambinol inhibit SIRT2, leading to hyperacetylation of α-tubulin and potential disruption of these processes.
Experimental Protocols
In Vitro Fluorometric Sirtuin Activity Assay
This protocol provides a general framework for determining the IC50 values of sirtuin inhibitors. Specific conditions may need to be optimized for different sirtuin isoforms and substrates.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test inhibitors (this compound, Cambinol) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, NAD+ solution (final concentration typically 100-500 µM), and the diluted inhibitor.
-
Add the sirtuin enzyme (final concentration typically 10-100 nM) to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration typically 10-50 µM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Experimental Workflow. A schematic representation of the key steps involved in the in vitro fluorometric sirtuin activity assay.
Conclusion
The choice between this compound and Cambinol should be guided by the specific experimental goals.
-
This compound is the preferred inhibitor when the selective inhibition of SIRT2 is desired. Its significantly higher potency for SIRT2 over SIRT1 allows for the targeted investigation of SIRT2-specific functions.
-
Cambinol is a suitable tool for studies where the simultaneous inhibition of both SIRT1 and SIRT2 is intended. Its dual activity can be advantageous for elucidating the combined roles of these two sirtuins in a particular biological process.
Researchers should carefully consider the selectivity profile of each inhibitor and validate their on-target effects in the chosen experimental system by monitoring the acetylation status of known SIRT1 and SIRT2 substrates. This comprehensive approach will ensure the generation of robust and reliable data in the exploration of sirtuin biology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selectscience.net [selectscience.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming AGK2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to confirm target engagement of AGK2, a selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in various cellular processes.
This document outlines key experimental approaches, presents comparative data for this compound and alternative SIRT2 inhibitors, and provides detailed protocols and visualizations to aid in experimental design and data interpretation.
Comparison of SIRT2 Inhibitors
This compound is a well-characterized SIRT2 inhibitor. However, a variety of other inhibitors with different potencies and selectivities are available. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common SIRT2 inhibitors, providing a basis for selecting the appropriate tool compound for a given experiment.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes |
| This compound | 3.5[1][2][3] | 30[3] | 91[3] | Selective for SIRT2 over SIRT1 and SIRT3. |
| SirReal2 | 0.14 | >100 | >100 | Highly selective for SIRT2. |
| TM | 0.038 | ~26 | >50 | Potent and selective SIRT2 inhibitor. |
| Tenovin-6 | ~9 | ~26 | >50 | Also inhibits SIRT1. |
Experimental Approaches to Confirm this compound Target Engagement
Confirming that this compound engages SIRT2 in a cellular context can be achieved through a combination of direct and indirect methods.
-
Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of a compound to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Indirect Target Engagement (Downstream Effects): Inhibition of SIRT2 by this compound leads to hyperacetylation of its substrates. Measuring the acetylation status of known SIRT2 substrates, such as α-tubulin, provides indirect evidence of target engagement. Furthermore, assessing the modulation of signaling pathways downstream of SIRT2, such as the Wnt/β-catenin and AKT/GSK-3β/β-catenin pathways, can also serve as a readout for this compound activity.[4][5]
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot
This protocol describes how to perform a CETSA experiment to directly assess the engagement of this compound with SIRT2 in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Add lysis buffer to each tube and incubate on ice for 30 minutes.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SIRT2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities of the soluble SIRT2 at each temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Western Blot for Acetylated α-Tubulin
This protocol details the detection of increased α-tubulin acetylation, a downstream marker of SIRT2 inhibition by this compound.[6]
Materials:
-
Same as for CETSA, with the addition of a primary antibody against acetylated α-tubulin and a primary antibody for total α-tubulin (as a loading control).
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Perform SDS-PAGE and western blotting as described in the CETSA protocol.
-
Use primary antibodies against acetylated α-tubulin and total α-tubulin to probe separate membranes or strip and re-probe the same membrane.
-
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. An increase in the ratio of acetylated α-tubulin to total α-tubulin in this compound-treated cells compared to the control indicates SIRT2 inhibition.
SIRT2 Activity Assay (Fluorometric)
This protocol provides a method to measure the enzymatic activity of SIRT2 in the presence of inhibitors.
Materials:
-
SIRT2 Activity Assay Kit (Fluorometric) (e.g., from Abcam or BPS Bioscience) containing:
-
Recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate
-
NAD+
-
Developer solution
-
Assay buffer
-
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. Create a serial dilution of this compound and other inhibitors.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Add the diluted this compound or other inhibitors to the respective wells. Include a no-inhibitor control.
-
-
Initiate Reaction: Add the recombinant SIRT2 enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol (e.g., 30-60 minutes).
-
Develop and Read: Add the developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of SIRT2 activity for each concentration of this compound and other compounds. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound-mediated SIRT2 Inhibition
The following diagram illustrates the mechanism of action of this compound and its impact on downstream cellular components. This compound directly inhibits the deacetylase activity of SIRT2. This leads to an accumulation of acetylated α-tubulin. Additionally, SIRT2 is known to influence key signaling pathways; its inhibition by this compound can affect the Wnt/β-catenin and AKT/GSK-3β/β-catenin signaling cascades.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 inhibitor this compound exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 5. SIRT2 inhibition by this compound enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 Inhibition by this compound Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 2 Inhibition in Hepatitis B Therapy: A Comparative Analysis of AGK2 and Other SIRT2 Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the potential of Sirtuin 2 (SIRT2) inhibitors as a promising therapeutic avenue for chronic Hepatitis B Virus (HBV) infection. This guide provides a detailed comparison of the anti-HBV activity of AGK2, a selective SIRT2 inhibitor, with other compounds targeting the same enzyme, offering valuable insights for researchers, scientists, and drug development professionals.
Sirtuin 2, a NAD+-dependent deacetylase, has been identified as a host factor that promotes HBV replication.[1][2] Inhibition of SIRT2 has emerged as a novel strategy to suppress the virus. Among the various SIRT2 inhibitors, this compound has been the most extensively studied for its anti-HBV efficacy.
This compound: A Potent Inhibitor of HBV Replication
This compound has demonstrated robust anti-HBV activity in both in vitro and in vivo models.[1][3][4] Studies have shown that this compound effectively reduces key markers of HBV replication, including HBV DNA, HBV RNA, and the secretion of viral antigens such as Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg).[1][2] The primary mechanism of action for this compound appears to be the inhibition of HBV transcription and replication, potentially through the downregulation of the AKT/GSK-3β/β-catenin signaling pathway.[5][6][7][8]
FLS-359: A Novel Allosteric SIRT2 Modulator
More recently, another SIRT2 modulator, FLS-359, has shown promising anti-HBV effects.[9] Unlike this compound, FLS-359 is described as an allosteric inhibitor that blocks the establishment of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected cells.[9] This distinct mechanism suggests a different approach to tackling chronic HBV infection.
Other SIRT2 Inhibitors: A Gap in HBV Research
While other SIRT2 inhibitors such as Thiomyristoyl, AK-1, AK-7, Cambinol, and Tenovin-6 have been identified, there is a notable lack of published data specifically evaluating their anti-HBV activity.[1] Although Tenovin-6 is known to inhibit SIRT1 and SIRT2, its direct impact on HBV replication remains to be thoroughly investigated.[10] The absence of comparative studies makes it challenging to position these compounds relative to this compound and FLS-359 in the context of HBV therapy.
Quantitative Comparison of Anti-HBV Activity
The following tables summarize the available quantitative data on the anti-HBV effects of this compound and FLS-359.
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Line | Treatment Concentration | Parameter Measured | % Reduction (compared to control) | Reference |
| HepAD38 | 10µM | HBV total RNA | Significant Decrease | [1][3] |
| HepAD38 | 10µM | HBV 3.5kb RNA | Significant Decrease | [1][3] |
| HepAD38 | 10µM | HBV DNA replicative intermediates | Significant Decrease | [1][3] |
| HepAD38 | 10µM | HBeAg secretion | Significant Decrease | [1][3] |
| HepAD38 | 10µM | HBsAg secretion | Significant Decrease | [1][3] |
| HepG2-NTCP | 10µM | HBV total RNA | Significant Decrease | [1][3] |
| HepG2-NTCP | 10µM | HBV 3.5kb RNA | Significant Decrease | [1][3] |
| HepG2-NTCP | 10µM | HBV DNA replicative intermediates | Significant Decrease | [1][3] |
| HepG2-NTCP | 10µM | HBeAg secretion | Significant Decrease | [1][3] |
| HepG2-NTCP | 10µM | HBsAg secretion | Significant Decrease | [1][3] |
Table 2: In Vivo Anti-HBV Activity of this compound in HBV Transgenic Mice
| Treatment | Parameter Measured | % Reduction (compared to control) | Reference |
| This compound | Serum HBV DNA | Significant Decrease | [1][3][4] |
| This compound | Serum HBeAg | Significant Decrease | [1][3][4] |
| This compound | Serum HBsAg | Significant Decrease | [1][3][4] |
| This compound | Hepatic HBV DNA | Significant Decrease | [1][3][4] |
| This compound | Hepatic HBV RNA | Significant Decrease | [1][3][4] |
| This compound | Hepatic HBc protein | Significant Decrease | [1][3][4] |
Table 3: In Vitro Anti-HBV Activity of FLS-359
| Cell Line | Treatment Concentration | Parameter Measured | Effect | Reference |
| Primary Human Hepatocytes | 5-10µM | cccDNA establishment | Inhibition | [9] |
| Primary Human Hepatocytes | 5-10µM | Total HBV RNA | Substantial Reduction | [9] |
| HepAD38 | Not specified | cccDNA recycling | Substantial Reduction | [9] |
| HepG2.2.15 | Not specified | HBsAg production | Suppression | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's anti-HBV activity and a general workflow for evaluating anti-HBV compounds.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 5. An allosteric inhibitor of sirtuin 2 blocks hepatitis B virus covalently closed circular DNA establishment and its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 10. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AGK2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of AGK2
This compound, a selective inhibitor of SIRT2, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory chemical waste management practices. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety Considerations
This compound is classified as a substance that causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times when handling this compound. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions containing this compound, as hazardous chemical waste.
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.[3][4] Store it separately from acids, bases, and oxidizing agents.[3]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4][5][6] The container should be compatible with the chemical nature of this compound. Plastic containers are often preferred for chemical waste.[5]
-
The original product container can be used if it is in good condition.[3] If using a different container, ensure it is appropriate for chemical waste and not a former food container.[3]
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide)".[1][6] Do not use abbreviations.[6]
-
-
Storage:
-
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[3][5] This area should be at or near the point of waste generation.[5]
-
Ensure the waste container is kept closed except when adding waste.[3][4][5]
-
Weekly inspections of the SAA are recommended to check for any leaks or container degradation.[3]
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for up to one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][7][8]
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.[6][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6][8]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[8]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 304896-28-4 | [1][9][10] |
| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | [10][11] |
| Molecular Weight | 434.3 g/mol | [10] |
| IC₅₀ (SIRT2) | 3.5 µM | [12][13][14] |
| IC₅₀ (SIRT1) | 30 µM | [12] |
| IC₅₀ (SIRT3) | 91 µM | [12] |
| Solubility (DMSO) | ~1 mg/ml to 10 mg/mL | [11][14] |
| Solubility (DMF) | ~3 mg/ml | [11] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general protocol for handling hazardous chemical waste, as outlined above, is the standard and required methodology. The core principle is to prevent the release of the chemical into the environment.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. vumc.org [vumc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. stemcell.com [stemcell.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. selleckchem.com [selleckchem.com]
Navigating the Safe Handling of AGK2: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with AGK2, a selective inhibitor of SIRT2, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling to mitigate potential risks. The primary known hazard associated with this compound is that it causes serious eye irritation [1]. It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure. According to available safety data, this compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA)[1]. No skin irritation or sensitizing effects have been reported[1].
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[2] A face shield may be required for large quantities or when there is a splash hazard.[2] | To protect against serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves.[2] | To prevent skin contact. |
| Body Protection | A properly fitting laboratory coat.[2] | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step guidance should be followed:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound :
-
After Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling[1].
-
Clean the work area and any equipment used.
-
Properly doff and dispose of single-use PPE.
-
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Waste Classification : this compound is to be treated as chemical waste.
-
Disposal Method :
-
Do not dispose of this compound with household garbage[3].
-
Do not allow the product to reach the sewage system[3].
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 304896-28-4 | [1][3] |
| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | [3] |
| Molecular Weight | 434.3 g/mol | [3] |
| IC₅₀ (SIRT2) | 3.5 µM | [4][5] |
| IC₅₀ (SIRT1) | 30 µM | [4][5] |
| IC₅₀ (SIRT3) | 91 µM | [4][5] |
| Solubility (DMSO) | 1 mg/mL, 2.5 mg/mL, 4 mg/mL, 10 mg/mL | [3][6][7] |
| Solubility (DMF) | 3 mg/mL | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Objective : To prepare a concentrated stock solution of this compound for use in various assays.
-
Materials : this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure :
MTT Assay for Cell Viability
-
Objective : To assess the effect of this compound on cell viability and proliferation.
-
Principle : The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of Cell Cycle Proteins
-
Objective : To determine the effect of this compound on the protein expression levels of cell cycle regulators such as CDK4 and Cyclin D1.
-
Procedure :
-
Cell Lysis : Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for CDK4, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities to determine the relative protein expression levels.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its investigation.
Caption: Mechanism of action of this compound leading to cell cycle arrest.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
